molecular formula C7H6N2 B1488330 4-Ethynyl-2-methylpyrimidine CAS No. 1565010-66-3

4-Ethynyl-2-methylpyrimidine

Katalognummer: B1488330
CAS-Nummer: 1565010-66-3
Molekulargewicht: 118.14 g/mol
InChI-Schlüssel: BACVLLLZNWIHDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethynyl-2-methylpyrimidine is a pyrimidine derivative building block with the molecular formula C7H6N2 and a molecular weight of 118.14 g/mol. This solid compound is characterized by the presence of an ethynyl group, which makes it a valuable intermediate in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction. Its primary research application is in pharmaceutical development and materials science, where it is used as a key precursor for the synthesis of more complex molecules. The compound should be stored in a cool place, ideally between 2-8°C, and under an inert atmosphere to maintain stability. As with compounds of this nature, researchers should handle it with appropriate safety precautions. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. The predicted boiling point is 246.6±33.0 °C, and the predicted density is 1.08±0.1 g/cm3. The provided data is based on estimates for this and similar chemical structures.

Eigenschaften

IUPAC Name

4-ethynyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-4-5-8-6(2)9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACVLLLZNWIHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Ethynyl-2-methylpyrimidine: A Technical Whitepaper on Molecular Properties, Mass Spectrometry, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery and chemical biology, the pyrimidine scaffold is a privileged pharmacophore, forming the core of numerous kinase inhibitors and antiviral agents[1]. The strategic functionalization of this heterocycle with an ethynyl group (–C≡CH), specifically in the form of 4-ethynyl-2-methylpyrimidine , introduces a highly versatile bioorthogonal handle.

As a Senior Application Scientist, I approach this molecule not just as a static chemical structure, but as a dynamic tool. The ethynyl moiety serves a dual purpose: it acts as a rigid, linear bioisostere for halogens or phenyl rings in structure-activity relationship (SAR) optimization, and it functions as a reactive linchpin for downstream carbon-carbon bond formation (Sonogashira coupling) or bioconjugation (Click Chemistry)[1][2][3]. This whitepaper provides an in-depth, causality-driven guide to the physicochemical profiling, mass spectrometric characterization, and synthetic utilization of 4-ethynyl-2-methylpyrimidine.

Physicochemical Profiling & Mass Specifications

Accurate stoichiometric calculations and mass spectrometric targeting rely on precise physicochemical data. The terminal alkyne and the methyl group on the pyrimidine ring dictate both the molecule's reactivity and its isotopic envelope.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Analytical Significance
Molecular Formula C7H6N2Defines the isotopic envelope (M+1, M+2) primarily driven by ¹³C naturally occurring at ~1.1%.
Molecular Weight 118.14 g/mol Used for bulk stoichiometric calculations during synthetic scaling and reagent preparation.
Exact Mass (Monoisotopic) 118.0531 DaCritical for high-resolution mass spectrometry (HRMS) to distinguish the analyte from isobaric interferences[4].
[M+H]⁺ Precursor m/z 119.0604 m/zThe primary target ion in positive electrospray ionization (ESI+) workflows due to nitrogen protonation.

Mass Spectrometry (MS) Characterization Workflows

To validate the synthesis or presence of 4-ethynyl-2-methylpyrimidine, High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) is the gold standard.

Protocol 1: HRMS/MS Characterization

Objective: Confirm the exact mass and structural integrity of the pyrimidine derivative.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (v/v).

    • Causality: The basicity of the pyrimidine nitrogen atoms (pKa ~ 2.0) dictates the use of a low-pH mobile phase. Formic acid drives complete protonation, preventing the signal from splitting into mixed [M+Na]⁺ adducts and concentrating the ion current into a single [M+H]⁺ peak at m/z 119.0604.

  • Electrospray Ionization (ESI+): Inject 5 µL into the ESI source. Set capillary voltage to 3.0 kV, desolvation gas to 800 L/hr, and temperature to 350°C.

    • Causality: These parameters ensure rapid droplet desolvation and efficient gas-phase ion ejection without inducing premature thermal degradation of the terminal alkyne.

  • Quadrupole Isolation & CID: Isolate the[M+H]⁺ precursor at m/z 119.0604 in Q1. Apply a CID energy of 15–20 eV using Argon collision gas.

    • Causality: 20 eV provides sufficient internal energy to cleave the methyl and ethynyl substituents for structural elucidation, while keeping the highly stable aromatic pyrimidine core intact for diagnostic fragment mapping.

  • TOF Detection: Acquire spectra using a Time-of-Flight (TOF) analyzer calibrated to sub-5 ppm mass accuracy.

MS_Workflow Step1 Sample Prep: Dilution in MeOH/H2O + 0.1% Formic Acid Step2 ESI(+): Protonation of Pyrimidine N to [M+H]+ Step1->Step2 Step3 Quadrupole Isolation: Select m/z 119.06 Step2->Step3 Step4 CID Fragmentation: Cleavage of Alkyne/Methyl Step3->Step4 Step5 TOF Detection: Exact Mass Profiling Step4->Step5

Caption: Step-by-step ESI-HRMS workflow for the characterization of 4-ethynyl-2-methylpyrimidine.

Synthetic Methodologies: CuAAC Bioconjugation

The terminal ethynyl group is a premier substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly chemoselective "Click Chemistry" reaction[3][5]. This allows the pyrimidine core to be conjugated to fluorophores, peptides, or solid supports.

Protocol 2: CuAAC Click Chemistry Workflow

Objective: Covalently link 4-ethynyl-2-methylpyrimidine to an azide-functionalized biomolecule to form a 1,4-disubstituted 1,2,3-triazole.

  • Reagent Preparation: Prepare a 10 mM stock of the pyrimidine alkyne in DMSO. Prepare fresh aqueous stocks of 50 mM CuSO₄ and 100 mM Sodium Ascorbate (NaAsc).

  • Catalyst Pre-assembly: Mix CuSO₄ with a water-soluble ligand (e.g., THPTA) at a 1:5 molar ratio before adding to the reaction.

    • Causality: The thermodynamic instability of Cu(I) necessitates a stabilizing ligand. THPTA coordinates Cu(I), protecting it from disproportionation and preventing the metal from catalyzing the formation of reactive oxygen species (ROS) that degrade sensitive biological targets[3]. Self-Validation Check: If the pre-mix turns brown or precipitates, the copper has oxidized to Cu(II) complexes, and the catalyst must be remade.

  • Reaction Initiation: To the azide-target solution (in pH 7.4 PBS), add the alkyne (1.5 equivalents). Add the pre-mixed Cu/THPTA complex, followed immediately by NaAsc (10 equivalents).

    • Causality: NaAsc acts as a sacrificial reductant. It continuously reduces any oxidized Cu(II) back to the catalytically active Cu(I) in situ, driving the cycloaddition to completion[5].

  • Incubation & Purification: Stir at room temperature for 2 hours. Quench by adding 5 mM EDTA to chelate the copper, followed by size-exclusion chromatography to isolate the triazole conjugate.

CuAAC_Workflow A 4-Ethynyl-2-methylpyrimidine (Alkyne Handle) D 1,4-Disubstituted 1,2,3-Triazole Conjugate A->D CuAAC Reaction B Azide-Functionalized Target B->D C Cu(I) Catalyst (CuSO4 + NaAsc) C->D Catalyzes

Caption: CuAAC bioconjugation mapping the reaction between the ethynyl pyrimidine and an azide target.

Pharmacological Implications & Logical Mapping

Beyond bioconjugation, the ethynyl group serves as a critical structural motif in drug design. It is frequently utilized in Sonogashira cross-coupling reactions to extend the carbon framework of the pyrimidine core, enabling the synthesis of complex Active Pharmaceutical Ingredients (APIs)[2]. Furthermore, the rigid, cylindrical electron density of the alkyne makes it an excellent bioisostere for halogens or small aromatic rings, often enhancing the binding affinity of kinase inhibitors by occupying deep, narrow hydrophobic pockets in target proteins[1].

Ethynyl_Logic Core 4-Ethynyl-2-methylpyrimidine Scaffold Path1 Bioisosteric Replacement (Halogens / Phenyls) Core->Path1 Path2 Bioorthogonal Tagging (CuAAC Click Chemistry) Core->Path2 Path3 C-C Bond Extension (Sonogashira Coupling) Core->Path3 Outcome1 Enhanced Kinase Inhibition Path1->Outcome1 Outcome2 Target Identification & Fluorophore Conjugation Path2->Outcome2 Outcome3 Complex API Synthesis Path3->Outcome3

Caption: Logical mapping of 4-ethynyl-2-methylpyrimidine applications in drug design and synthesis.

References

  • PubChemLite (University of Luxembourg): C7H6N2 - Explore - PubChemLite. Provides exact monoisotopic mass and molecular formula verification. 4[4]

  • BenchChem: The Ethynyl Group: A Linchpin in Pyrimidine Compound Reactivity and Drug Design. Details the role of ethynyl-pyrimidines as bioisosteres and in Sonogashira couplings. 1[1]

  • MDPI: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Discusses the catalytic extension of pyrimidine scaffolds. 2[2]

  • Interchim: Click Chemistry (Azide / alkyne reaction). Outlines the necessity of Cu(I) stabilizing ligands like THPTA in CuAAC reactions. 3[3]

  • ACS Publications: A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence. Explores advanced chemoselective pathways of terminal alkynes. 5[5]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Ethynyl-2-methylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy and developability.[1] This guide provides a comprehensive framework for characterizing the solubility profile of 4-ethynyl-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for solubility determination, and offers insights into the interpretation of solubility data. The methodologies described herein are designed to establish a robust and reproducible solubility profile, enabling informed decisions in preclinical and formulation development.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous and organic solvent solubility are paramount.[2] The solubility of a compound dictates its behavior in various stages of drug development, including:

  • Synthesis and Purification: Efficient crystallization and purification processes are contingent on the differential solubility of the target compound and its impurities in various solvent systems.[3][4][5]

  • Formulation Development: The ability to formulate a drug into a suitable dosage form with adequate bioavailability is directly linked to its solubility.[3][4][5] For oral dosage forms, dissolution is often the rate-limiting step for absorption.

  • Biological Screening: Inconsistent or underestimated biological activity can arise from poor solubility in assay media, leading to misleading structure-activity relationships (SAR).[2]

4-Ethynyl-2-methylpyrimidine, as a pyrimidine derivative, belongs to a class of compounds with significant therapeutic potential, often targeting kinases and other enzymes.[6] However, pyrimidine derivatives can exhibit a wide range of solubilities due to their structural diversity.[6][7] The presence of both a polar pyrimidine ring and a non-polar ethynyl group in 4-ethynyl-2-methylpyrimidine suggests a nuanced solubility profile that warrants thorough investigation.

This guide will equip the researcher with the necessary tools to systematically evaluate the solubility of 4-ethynyl-2-methylpyrimidine across a spectrum of organic solvents, thereby de-risking its development path.

Theoretical Framework: Understanding Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[8] At a molecular level, the dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 4-ethynyl-2-methylpyrimidine, the key interactions to consider are:

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Protic solvents like alcohols (e.g., methanol, ethanol) can act as hydrogen bond donors, leading to favorable interactions.

  • Dipole-Dipole Interactions: The pyrimidine ring possesses a dipole moment, which can interact favorably with polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF).

  • Van der Waals Forces: The non-polar methyl and ethynyl groups will interact primarily through weaker van der Waals forces, favoring solubility in less polar solvents like toluene or ethers.

The overall solubility will be a composite of these interactions. A qualitative prediction of solubility can be made by considering the polarity of the solvent.

Predicting Solubility

While experimental determination is the gold standard, several thermodynamic models can be employed to predict solubility.[9] These models, such as the modified Apelblat equation and the Buchowski-Ksiazczak λh equation, correlate solubility with temperature.[10][11] More advanced computational methods, including machine learning algorithms and quantum chemistry-based approaches like COSMO-RS, can provide more quantitative predictions but often require significant computational resources and may rely on physical constants that are not always readily available.[3][12]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[13] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved. The concentration of the dissolved solute is then quantified.

Materials and Equipment
  • 4-Ethynyl-2-methylpyrimidine (solid, high purity)

  • A range of organic solvents (analytical grade or higher) with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran (THF), dichloromethane (DCM), toluene, heptane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy)

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid 4-ethynyl-2-methylpyrimidine B Add a known volume of organic solvent A->B to scintillation vial C Seal vial and place on orbital shaker B->C D Equilibrate at a constant temperature (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant through a 0.22 µm syringe filter F->G H Accurately dilute the filtered saturated solution G->H I Analyze by a validated analytical method (e.g., HPLC-UV) H->I J Calculate solubility from the concentration and dilution factor I->J

Sources

Structural Elucidation and Synthetic Utility of 4-Ethynyl-2-methylpyrimidine: A Crystallographic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and materials science, the pyrimidine core represents a privileged scaffold. Specifically, 4-ethynyl-2-methylpyrimidine operates as a highly versatile building block, merging the electron-deficient, hydrogen-bond-accepting properties of a nitrogen-rich heterocycle with the bioorthogonal reactivity of a terminal alkyne. The terminal ethynyl group (–C≡CH) acts as a critical "synthetic handle"[1], enabling rapid diversification through click chemistry and cross-coupling reactions.

This whitepaper provides an in-depth technical analysis of the crystallographic properties of the 4-ethynylpyrimidine class, detailing the causality behind its structural behavior in the solid state, and outlines self-validating experimental protocols for both X-ray diffraction analysis and downstream synthetic derivatization.

Structural Rationale & Supramolecular Architecture

Understanding the exact three-dimensional conformation of 4-ethynyl-2-methylpyrimidine is paramount for rational drug design. The pyrimidine ring is inherently planar, and the sp-hybridized ethynyl group at the 4-position extends this rigid, linear geometry. The 2-methyl group introduces subtle steric bulk and electron-donating hyperconjugation, which modulates the basicity (pKa) of the adjacent pyrimidine nitrogen atoms.

In the solid state, the crystal packing of ethynylpyrimidine derivatives is dictated by a competition between various intermolecular forces. While terminal alkynes typically engage in weak O—H···π(C≡C) or C—H···π interactions, crystallographic surveys of the Cambridge Structural Database (CSD) reveal that the presence of strong hydrogen-bond acceptors—like the pyrimidine nitrogen atoms—fundamentally alters this behavior. The nitrogen atoms effectively suppress the weaker π-interactions, driving the formation of robust C—H···N or O—H···N hydrogen-bonding networks that dominate the supramolecular architecture[2]. This predictable and rigid hydrogen-bonding capability is exactly why this scaffold is prized in the development of kinase inhibitors, where it anchors the molecule within the ATP-binding pocket of enzymes like CDK4[3].

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

To accurately model the electron density and confirm the hydrogen-bonding networks of 4-ethynyl-2-methylpyrimidine derivatives, a rigorous Single-Crystal X-Ray Diffraction (SC-XRD) workflow is required.

Protocol 1: SC-XRD Data Collection and Refinement
  • Objective: Obtain high-resolution atomic coordinates and validate the planar geometry of the pyrimidine-alkyne conjugate.

  • Step 1: Crystallization via Vapor Diffusion. Dissolve the compound in a minimum volume of a good solvent (e.g., chloroform). Place the unsealed vial inside a larger, sealed chamber containing an antisolvent (e.g., hexanes).

    • Causality: Slow diffusion of the antisolvent vapor into the chloroform gradually lowers the solute's solubility. This controlled supersaturation promotes the nucleation of a few large, defect-free single crystals rather than a microcrystalline powder.

  • Step 2: Crystal Mounting. Under a polarized light microscope, select a colorless, block-shaped crystal. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

    • Causality: The oil protects the highly conjugated crystal from atmospheric moisture and oxidation. When flash-frozen, the oil forms a rigid glass matrix, preventing mechanical strain on the crystal lattice during rotation.

  • Step 3: Data Collection. Transfer the loop to a CCD diffractometer equipped with a graphite-monochromated Mo-Kα X-ray source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.

    • Causality: Cryogenic temperatures (100 K) minimize atomic thermal vibrations (reducing Debye-Waller factors). This significantly enhances the intensity of high-angle diffraction spots, leading to superior structural resolution and more accurate bond length determination.

  • Step 4: Structure Solution & Refinement. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

    • Self-Validation: The protocol is validated when the final R1 value is < 0.05 and the Goodness-of-Fit (GoF) is approximately 1.0, confirming the mathematical model accurately represents the experimental electron density map.

XRD_Workflow A Sample Preparation (Slow Evaporation / Vapor Diffusion) B Crystal Selection & Mounting (Paratone Oil, Cryoloop) A->B C Data Collection (Mo-Kα, 100K, CCD Diffractometer) B->C D Data Reduction & Integration (SAINT, SADABS) C->D E Structure Solution (Direct Methods, SHELXT) D->E F Refinement (Least-Squares, SHELXL) E->F G CIF Generation & Validation (CheckCIF) F->G

Figure 1: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Crystallographic Data Summary

While exact unit cell dimensions vary based on specific polymorphs and solvent inclusion, Table 1 summarizes the consensus quantitative crystallographic parameters expected for the 4-ethynylpyrimidine structural class based on CSD surveys[2].

Table 1: Consensus Crystallographic Parameters for 4-Ethynylpyrimidine Derivatives

ParameterConsensus Value RangeStructural Implication
Crystal System Monoclinic / TriclinicIndicates low symmetry, typical for densely packed organic heterocycles.
Space Group P2₁/c or P-1Facilitates close-packing and inversion-center related hydrogen bonding.
C≡C Bond Length 1.18 – 1.20 ÅConfirms true triple bond character; highly localized electron density.
C(sp)–C(sp2) Bond Length 1.42 – 1.44 ÅShorter than a standard C-C single bond, indicating strong π-conjugation with the pyrimidine ring.
Pyrimidine C–N Length 1.33 – 1.35 ÅReflects aromatic delocalization within the pyrimidine core.
Primary Intermolecular Force C—H···NDrives the 3D supramolecular architecture; outcompetes alkyne π-stacking.

Application in Drug Development: CuAAC Click Chemistry

The primary utility of 4-ethynyl-2-methylpyrimidine lies in its reactivity. The terminal alkyne is a prime candidate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction[1]. This methodology is extensively used to synthesize 1,4-disubstituted 1,2,3-triazoles, which serve as metabolically stable, rigid linkers in the design of advanced therapeutics, such as dual CDK4/HDAC inhibitors[3].

Protocol 2: CuAAC Derivatization
  • Objective: Synthesize a 1,4-disubstituted triazole-pyrimidine conjugate.

  • Step 1: Reagent Assembly. In a round-bottom flask, combine 4-ethynyl-2-methylpyrimidine (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of THF and H₂O.

    • Causality: The biphasic solvent system is critical. THF solubilizes the organic substrates, while water solubilizes the inorganic catalytic salts, ensuring efficient interfacial reaction kinetics.

  • Step 2: Catalyst Generation In Situ. Add CuSO₄·5H₂O (0.1 eq) followed by sodium ascorbate (0.2 eq).

    • Causality: Sodium ascorbate acts as a mild, continuous reducing agent. It reduces the inactive Cu(II) species into the catalytically active Cu(I) species in situ. This bypasses the need to handle highly unstable and air-sensitive Cu(I) salts directly, and strictly prevents the oxidative Glaser homocoupling of the terminal alkyne[3].

  • Step 3: Reaction Monitoring & Isolation. Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is complete when the UV-active alkyne spot disappears and a new, more polar spot (the triazole) emerges. If a highly non-polar spot appears, it indicates unwanted homocoupling, signaling that the ascorbate concentration was insufficient to maintain the copper in the +1 oxidation state.

Synthetic_Pathway Core 4-Ethynyl-2-methylpyrimidine (Pharmacophore Core) CuAAC CuAAC 'Click' Chemistry (CuSO4, Sodium Ascorbate, THF/H2O) Core->CuAAC Sonogashira Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Base) Core->Sonogashira Triazole 1,4-Disubstituted Triazole (Kinase Inhibitor Scaffold) CuAAC->Triazole Alkyne Internal Alkyne Derivative (Extended Conjugation) Sonogashira->Alkyne

Figure 2: Synthetic divergence of 4-ethynyl-2-methylpyrimidine via cross-coupling.

References

  • [2] Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine - PMC Source: nih.gov URL:

  • [1] tert-Butylamino-4-ethynylpyrimidine | 876521-32-3 | Benchchem Source: benchchem.com URL:

  • [3] Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC Source: nih.gov URL:

Sources

Methodological & Application

Application Note: Utilizing 4-Ethynyl-2-methylpyrimidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and bioconjugation scientists. Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for organic and aqueous environments.

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged pharmacophore ubiquitous in kinase inhibitors, HDAC inhibitors, and nucleoside analogs. Functionalizing this core via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid generation of highly diverse triazolopyrimidine libraries ()[1].

4-Ethynyl-2-methylpyrimidine is a highly versatile building block for these workflows. However, it does not behave like a standard aliphatic alkyne. The ethynyl group at the C4 position is directly conjugated with the electron-withdrawing nitrogen atoms of the pyrimidine ring. This electronic environment significantly increases the acidity of the terminal alkyne proton.

The Causality of Reactivity: Because the alkyne is electron-deficient, the formation of the critical π -alkyne copper complex and subsequent deprotonation to form the copper(I) acetylide intermediate occurs at an accelerated rate compared to standard alkynes ()[2]. While this hyper-reactivity is advantageous for rapid conversions, it also makes the alkyne more susceptible to oxidative homocoupling (Glaser coupling) if Cu(II) accumulates. Therefore, strict control over the Cu(I) oxidation state using specific stabilizing ligands and reducing agents is mandatory.

CuAAC Catalytic Cycle for Electron-Deficient Alkynes

CuAAC_Mechanism Cu_Cat Active Cu(I)-Ligand Complex (Stabilized by TBTA/THPTA) Pi_Complex π-Alkyne Cu(I) Complex (Rapid Formation) Cu_Cat->Pi_Complex Coordination Alkyne 4-Ethynyl-2-methylpyrimidine (Electron-Deficient) Alkyne->Pi_Complex Acetylide Cu(I) Acetylide Intermediate (Highly Reactive) Pi_Complex->Acetylide Deprotonation (Accelerated by Pyrimidine) Metallacycle Bimetallic Six-Membered Metallacycle Acetylide->Metallacycle Azide Insertion Azide Organic/Biological Azide (R-N3) Azide->Metallacycle Triazole 1,4-Disubstituted Triazolopyrimidine Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu_Cat Catalyst Release

Catalytic cycle of CuAAC with 4-Ethynyl-2-methylpyrimidine highlighting accelerated deprotonation.

Quantitative Reaction Parameters

To ensure reproducibility, the reaction conditions must be tailored to the solvent environment. Table 1 summarizes the self-validating parameters required for both organic library synthesis and aqueous bioconjugation.

Table 1: Comparative Reaction Parameters for 4-Ethynyl-2-methylpyrimidine

ParameterProtocol A: Small Molecule SynthesisProtocol B: Aqueous BioconjugationMechanistic Causality / Rationale
Solvent THF / H₂O (1:1 v/v)PBS Buffer (pH 7.4)THF dissolves organic azides; PBS maintains native protein folding.
Ligand TBTA (20 mol%)THPTA (5 eq relative to Cu)TBTA stabilizes Cu(I) in organics; THPTA is water-soluble and blocks ROS generation ()[3].
Copper Source CuSO₄·5H₂O (20 mol%)CuSO₄·5H₂O (100 µM)Cu(II) is bench-stable and reduced in situ, preventing premature oxidation.
Reductant Sodium Ascorbate (40 mol%)Sodium Ascorbate (2.5 mM)Maintains the Cu(I) state; a vast excess is needed in aqueous buffers to counter dissolved O₂ ()[4].
Additives NoneAminoguanidine (5 mM)Scavenges electrophilic dehydroascorbate byproducts to prevent lysine cross-linking[4].
Temperature 25 °C (Room Temp)4 °C to 25 °CAmbient temperature suffices due to the hyper-reactivity of the electron-poor alkyne.

Experimental Protocols

Protocol A: Small-Molecule Library Synthesis (Organic/Aqueous Biphasic)

Designed for generating triazolopyrimidine libraries for drug discovery screening.

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 4-Ethynyl-2-methylpyrimidine (1.0 eq, 1.0 mmol) and the target organic alkyl/aryl azide (1.2 eq, 1.2 mmol) in 5.0 mL of Tetrahydrofuran (THF)[1].

  • Catalyst Pre-Complexation: In a separate vial, dissolve CuSO₄·5H₂O (0.2 eq, 0.2 mmol) and TBTA ligand (0.2 eq, 0.2 mmol) in 2.5 mL of distilled water.

    • Expert Insight: Pre-complexing the copper with TBTA prior to introduction into the reaction mixture prevents the precipitation of inactive copper salts and stabilizes the catalytic Cu(I) intermediate against disproportionation[3].

  • Reaction Initiation: Transfer the aqueous catalyst mixture into the THF solution. While stirring vigorously, add a freshly prepared solution of Sodium Ascorbate (0.4 eq, 0.4 mmol) in 2.5 mL of water dropwise[1].

    • Expert Insight: Ascorbate must be added last. Adding it before the ligand is coordinated can lead to rapid Cu(I) oxidation by atmospheric oxygen.

  • Incubation: Stir the biphasic mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the mixture with 15 mL of Ethyl Acetate. Wash the organic layer twice with brine to remove copper salts and ascorbate. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 1,4-disubstituted triazole is typically >95% pure and can be isolated without column chromatography ()[2].

Protocol B: Bioconjugation to Azide-Modified Proteins (Aqueous)

Designed for labeling azide-tagged biomolecules while preserving structural integrity.

  • Protein Preparation: Dilute the azide-modified protein in PBS (pH 7.4) to a final concentration of 50 µM in a 1.5 mL low-bind Eppendorf tube[4].

  • Alkyne Addition: Add 4-Ethynyl-2-methylpyrimidine to a final concentration of 500 µM (10 molar equivalents relative to the protein) using a 10 mM stock solution in DMSO.

    • Expert Insight: A 10-fold excess establishes pseudo-first-order kinetics, driving the conjugation to completion without requiring extended incubation times[4].

  • Catalyst Pre-mix: In a separate microcentrifuge tube, mix CuSO₄ (100 µM final reaction concentration) and THPTA ligand (500 µM final reaction concentration). Incubate for 5 minutes at room temperature.

    • Expert Insight: A 1:5 ratio of Cu:THPTA is mandatory in biological settings. The excess ligand acts as a sacrificial reductant and fully encapsulates the copper, preventing the generation of Reactive Oxygen Species (ROS) that would otherwise cleave the protein backbone[4].

  • Protective Additive: Add Aminoguanidine (5 mM final concentration) to the protein mixture.

    • Expert Insight: Ascorbate oxidation generates dehydroascorbate, a reactive dicarbonyl that can indiscriminately cross-link arginine and lysine residues. Aminoguanidine safely scavenges this byproduct[4].

  • Initiation: Add the Cu/THPTA pre-mix to the protein solution. Immediately follow with the addition of freshly dissolved Sodium Ascorbate (2.5 mM final concentration)[4].

  • Incubation: Cap the tube to prevent oxygen diffusion and rotate end-over-end at room temperature for 1 hour[4].

  • Purification: Quench the reaction by passing the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25 / NAP-5) pre-equilibrated with PBS to remove the copper complex and unreacted alkyne.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. PMC. URL:[Link]

  • Organic-Chemistry.org. Click Chemistry: Azide-Alkyne Cycloaddition Mechanism. URL:[Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. PMC. URL:[Link]

Sources

Application Note: Advanced Sonogashira Cross-Coupling Protocols for 4-Ethynyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The is a cornerstone methodology in modern drug discovery and materials science, enabling the robust formation of C(sp²)–C(sp) bonds[1]. However, when applying this protocol to highly electron-deficient heteroaryl alkynes such as 4-ethynyl-2-methylpyrimidine, standard conditions often result in stalled reactions, poor yields, and complex impurity profiles.

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of ethynylpyrimidines. By understanding the causality behind catalyst deactivation and homocoupling, we can engineer a self-validating workflow that ensures high-fidelity cross-coupling and maximizes isolated yields.

Mechanistic Insights & Causality

4-Ethynyl-2-methylpyrimidine presents two distinct mechanistic challenges in palladium-catalyzed cross-coupling:

  • The Bis-Alkynyl Kinetic Trap: The terminal alkyne proton of 4-ethynyl-2-methylpyrimidine is highly acidic due to the strong electron-withdrawing nature of the pyrimidine ring. This facilitates rapid formation of the copper acetylide intermediate. If the local concentration of the alkyne exceeds the rate of the transmetalation-reductive elimination sequence, the palladium center undergoes a second, deleterious transmetalation. This forms a stable, off-cycle trans-bis(alkynyl)palladium(II) complex. Crystallographic isolation of these fortuitous during ethynylpyrimidine cross-couplings confirms that even slight excesses of the alkyne can poison the catalyst[2][3].

  • Glaser Homocoupling: The rapid formation of the copper acetylide makes the system highly susceptible to oxidative homocoupling (Glaser coupling) in the presence of even trace amounts of oxygen. While exist, they often require elevated temperatures that degrade the pyrimidine core[4].

To circumvent these issues, our protocol mandates the slow, controlled addition of the alkyne via a syringe pump, maintaining a pseudo-first-order starvation of the alkyne relative to the oxidative addition complex.

Catalytic Cycle & Kinetic Traps

Below is the logical flow of the modified Sonogashira catalytic cycle, highlighting the critical off-cycle trap that dictates our experimental design.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)L2-X Oxidative Addition Complex Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)L2-(C≡C-Pyr) Transmetalation Complex OxAdd->TransMet + Cu-Acetylide RedElim Ar-C≡C-Pyr Coupled Product TransMet->RedElim Trap Pd(II)L2(C≡C-Pyr)2 Bis-alkynyl Off-Cycle Trap (Triggered by Excess Alkyne) TransMet->Trap + Excess Alkyne RedElim->Pd0 - Product CuCycle Cu-C≡C-Pyr Copper Acetylide CuCycle->TransMet

Sonogashira catalytic cycle highlighting the bis-alkynyl off-cycle trap with ethynylpyrimidines.

Optimization of Reaction Conditions

Empirical data demonstrates that precise control over stoichiometry and addition rate is far more impactful than exhaustive catalyst screening. The use of diisopropylamine (DIPA) over triethylamine (Et₃N) provides a slightly more sterically hindered basic environment, reducing unwanted nucleophilic side reactions with the electrophilic pyrimidine core, a strategy often employed in the [5].

EntryCatalyst SystemBase / SolventAlkyne Addition MethodStoichiometry (Alkyne:ArX)Isolated Yield (%)
1Pd(PPh₃)₄ / CuI (10 mol%)Et₃N / THFBolus (All at once)1.20 : 1.0042 (Reaction Stalled)
2Pd(PPh₃)₂Cl₂ / CuI (5 mol%)Et₃N / DMFBolus (All at once)1.05 : 1.0058
3 Pd(PPh₃)₂Cl₂ / CuI (5 mol%) DIPA / THF Syringe Pump (2 h) 1.05 : 1.00 91
4Pd(dppf)Cl₂ (Copper-free)Cs₂CO₃ / DMFBolus (All at once)1.10 : 1.0065

Note: Entry 3 represents the optimized, self-validating protocol described below.

Detailed Step-by-Step Protocol

This methodology is designed to be self-validating; physical observations at each step confirm the chemical state of the system, ensuring high reproducibility.

Reagents:

  • Aryl Halide (Electrophile): 1.00 mmol

  • 4-Ethynyl-2-methylpyrimidine: 1.05 mmol (Strictly controlled)

  • Pd(PPh₃)₂Cl₂: 0.05 mmol (5 mol%)

  • CuI: 0.05 mmol (5 mol%)

  • Diisopropylamine (DIPA): 3.00 mmol

  • Anhydrous THF: 10 mL (Rigorously deoxygenated)

Step 1: Preparation of the Electrophilic Manifold
  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.00 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 5 mol%), and CuI (9.5 mg, 5 mol%).

  • Seal the tube with a rubber septum and subject the vessel to three rigorous cycles of vacuum and argon backfill.

    • Causality: Complete removal of oxygen is non-negotiable. Even parts-per-million levels of O₂ will trigger the Glaser homocoupling of the highly reactive ethynylpyrimidine copper acetylide[1].

  • Inject anhydrous, degassed THF (5 mL) and DIPA (0.42 mL, 3.00 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

    • Validation: The solution will transition from a pale yellow suspension to a clear, golden-yellow solution. This color change visually confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species and the subsequent formation of the oxidative addition complex.

Step 2: Controlled Alkyne Addition
  • In a separate, argon-purged vial, dissolve 4-ethynyl-2-methylpyrimidine (124 mg, 1.05 mmol) in degassed THF (5 mL).

  • Draw the alkyne solution into a gas-tight syringe and mount it on a programmable syringe pump.

  • Add the alkyne solution to the Schlenk tube at a rate of 2.5 mL/h (total addition time = 2 hours) while maintaining the reaction at 25 °C (or up to 60 °C for recalcitrant aryl bromides).

    • Causality: This slow addition ensures the alkyne is consumed by the productive transmetalation step as quickly as it is introduced. This prevents the buildup of unreacted alkyne and the subsequent formation of the dead-end [Pd(C≡C-Pyr)₂L₂] complex[2].

Step 3: Reaction Monitoring & Quench
  • Allow the reaction to stir for an additional 1 hour post-addition.

  • Monitor by TLC (Hexanes/EtOAc, UV visualization).

    • Validation: The complete consumption of the aryl halide and the absence of a highly UV-active spot at R_f ~0.8 (indicative of the Glaser dimer) validates the protocol's fidelity.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl forms a soluble, deep blue cuprammonium complex [Cu(NH₃)₄]²⁺, effectively sequestering the copper co-catalyst. If copper is not sequestered, it can catalyze the oxidation of the product during solvent evaporation.

Step 4: Workup & Purification
  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure cross-coupled pyrimidine derivative.

Troubleshooting & Analytical Validation

  • Symptom: Reaction stalls at ~40-50% conversion; an orange crystalline precipitate is observed in the reaction mixture.

    • Diagnosis: Formation of the bis-alkynyl palladium complex[6].

    • Intervention: The alkyne addition rate is too fast, or the alkyne stoichiometry exceeds 1.05 equivalents. Discard the stalled reaction and repeat with a slower syringe pump rate.

  • Symptom: High yield of a highly non-polar byproduct; low yield of the desired cross-coupled product.

    • Diagnosis: Glaser homocoupling[4].

    • Intervention: Oxygen ingress detected. Ensure THF is rigorously degassed (e.g., via freeze-pump-thaw) and verify the integrity of the Schlenk line vacuum and septa.

References

  • Title: trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium Source: IUCr Journals URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application Notes & Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Ethynyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and detailed protocols for performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using 4-ethynyl-2-methylpyrimidine as a key building block. Tailored for researchers in medicinal chemistry and drug development, this document elucidates the critical parameters, mechanistic underpinnings, and practical considerations necessary for the successful synthesis of novel 1,2,3-triazole-linked pyrimidine derivatives.

Introduction: The Strategic Value of the CuAAC Reaction

The CuAAC reaction, a cornerstone of "click chemistry," facilitates the rapid and efficient covalent assembly of molecular building blocks.[1][2] Its power lies in its high yield, exceptional regioselectivity for the 1,4-disubstituted 1,2,3-triazole isomer, and broad functional group tolerance under mild, often aqueous, conditions.[3][4] This transformation represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields mixtures of regioisomers.[2][3]

For drug development professionals, the resulting 1,2,3-triazole core is not merely a passive linker; it is a highly stable, aromatic heterocycle that can engage in hydrogen bonding and dipole interactions, often serving as a valuable pharmacophore that can mimic a trans-amide bond.[5][6] The specific substrate of interest, 4-ethynyl-2-methylpyrimidine, introduces a key heteroaromatic motif frequently found in bioactive molecules, making its successful conjugation via CuAAC a strategically important transformation.

Mechanistic Insight: A Stepwise Pathway to Precision

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The CuAAC reaction does not proceed via a concerted 1,3-dipolar cycloaddition.[7][8] Instead, it follows a stepwise, copper-mediated pathway.

  • Copper(I) Acetylide Formation: The catalytic cycle begins with the coordination of the active Cu(I) catalyst to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal (often by a mild base or even the solvent) to form a crucial copper(I) acetylide intermediate.[7][]

  • Azide Coordination & Cyclization: The organic azide then coordinates to the copper center. This is followed by the nucleophilic attack of the azide's terminal nitrogen onto the internal carbon of the copper acetylide, forming a six-membered metallacycle intermediate.[7][] Kinetic and computational studies suggest this step may involve a dinuclear copper species, where a second copper atom assists in the process, leading to the observed second-order kinetics in some systems.[1][10]

  • Ring Contraction & Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, delivering the final 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[3][]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I) Acetylide Complex Cu_I->Cu_Acetylide Alkyne R-C≡CH (4-Ethynyl-2-methylpyrimidine) Alkyne->Cu_Acetylide + Cu(I) - H⁺ Metallacycle Six-Membered Cu Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Azide R'-N₃ Azide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product + H⁺

Caption: The catalytic cycle of the CuAAC reaction.

Core Directive: Optimizing for a Heteroaromatic Alkyne

The presence of the pyrimidine ring in 4-ethynyl-2-methylpyrimidine introduces a specific challenge and consideration: potential catalyst coordination. The nitrogen atoms of the pyrimidine are Lewis basic and can compete with the desired alkyne and azide for coordination to the Cu(I) center, potentially leading to catalyst inhibition or slower reaction rates. Therefore, the choice of catalyst system, particularly the ligand, is critical.

Key Reaction Parameters
ParameterRecommended Choice & Rationale
Copper Source CuSO₄·5H₂O with Sodium Ascorbate (NaAsc): This is the most common and reliable method for generating the active Cu(I) catalyst in situ.[8][11] Sodium ascorbate acts as a mild reducing agent, continuously regenerating Cu(I) from any Cu(II) formed via oxidation and suppressing the primary side reaction: oxidative homocoupling (Glaser coupling) of the alkyne.[1]
Ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): For aqueous or semi-aqueous systems, THPTA is an excellent choice. It is highly water-soluble, stabilizes the Cu(I) oxidation state, and significantly accelerates the reaction.[12][13] Tris(benzyltriazolylmethyl)amine (TBTA): For reactions in organic solvents (e.g., THF, DMSO), TBTA is the ligand of choice.[1][14] Rationale: A stabilizing ligand is crucial to prevent the pyrimidine nitrogen from sequestering the copper catalyst. The tripodal amine ligands effectively chelate the copper, keeping it catalytically active.[15]
Solvent t-BuOH/H₂O (1:1) or DMSO/H₂O (1:1): A mixture of an organic solvent and water is often ideal. It ensures solubility for both the organic substrates and the inorganic catalyst components. DMSO can be particularly beneficial as its coordinating nature can disrupt non-productive binding of the catalyst to the pyrimidine substrate.[14] Avoid acetonitrile, as it coordinates strongly to Cu(I) and can inhibit catalysis.[8]
Temperature Room Temperature (20-25 °C) to 50 °C: Most CuAAC reactions proceed efficiently at room temperature.[3] Gentle heating can be employed to accelerate the reaction if monitoring shows slow conversion, but higher temperatures may increase byproduct formation.
Stoichiometry Alkyne:Azide Ratio: Typically 1:1.1 or 1.1:1. A slight excess of one reagent can be used to drive the reaction to completion, depending on which starting material is more valuable or easier to remove during purification. Catalyst Loading: 1-5 mol% Cu(II) salt, 5-10 mol% Sodium Ascorbate, 1-5 mol% Ligand (maintaining a 1:1 ratio with copper).

Experimental Protocols

The following protocols provide a robust starting point for the CuAAC reaction with 4-ethynyl-2-methylpyrimidine. It is always recommended to first perform a small-scale test reaction.

Protocol 1: Standard Aqueous/Organic Conditions

This protocol is suitable for a wide range of organic azides.

Materials:

  • 4-Ethynyl-2-methylpyrimidine

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Reaction vial with a magnetic stir bar

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a reaction vial, dissolve 4-ethynyl-2-methylpyrimidine (e.g., 60 mg, 0.5 mmol, 1.0 equiv) and the organic azide (e.g., 73 mg, 0.55 mmol, 1.1 equiv) in a 1:1 mixture of t-BuOH and water (4 mL total volume). Stir until fully dissolved.

  • Catalyst Addition:

    • To the stirred solution, add THPTA (e.g., 10.9 mg, 0.025 mmol, 0.05 equiv).

    • Add CuSO₄·5H₂O (e.g., 6.2 mg, 0.025 mmol, 0.05 equiv). The solution will likely turn a pale blue.

  • Reaction Initiation:

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mg/mL).

    • Add a portion of the sodium ascorbate solution (e.g., 50 µL, containing ~5 mg, 0.025 mmol, 0.05 equiv) to the reaction mixture. A rapid color change from blue to pale yellow or colorless is often observed, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 1-8 hours).

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with a 5% aqueous solution of EDTA disodium salt (2 x 10 mL) to chelate and remove residual copper.[16]

    • Wash the organic layer with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted-1-(2-methylpyrimidin-4-yl)-1,2,3-triazole.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification A Dissolve Alkyne & Azide in t-BuOH/H₂O B Add Ligand (THPTA) & CuSO₄ A->B C Initiate with Sodium Ascorbate B->C D Stir at RT Monitor by TLC/LC-MS C->D E Dilute with H₂O Extract with EtOAc D->E F Wash with aq. EDTA to Remove Copper E->F G Dry, Concentrate & Purify (Column Chromatography) F->G H Characterize Pure Product (NMR, MS, HRMS) G->H

Caption: Experimental workflow for CuAAC reaction.

Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Solution
Stalled or Slow Reaction 1. Catalyst inhibition by pyrimidine. 2. Oxidation of Cu(I) to inactive Cu(II). 3. Poor solubility of reactants.1. Switch solvent to DMSO/H₂O. Increase ligand loading to 2-3 mol%. 2. Add an additional portion of fresh sodium ascorbate solution. 3. Add more co-solvent or switch to a solvent with better solubilizing power (e.g., DMF, DMSO).
Formation of Diyne Byproduct Oxidative homocoupling of the alkyne.Ensure a sufficient excess of sodium ascorbate is present throughout the reaction. If the problem persists, degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).
Difficulty Removing Copper Strong coordination of copper to the triazole product.Perform multiple washes with aqueous EDTA or ammonia/ammonium chloride solutions. Alternatively, passing the crude product through a short plug of silica gel treated with a chelating agent can be effective.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition offers a powerful and reliable method for the derivatization of 4-ethynyl-2-methylpyrimidine. By understanding the stepwise mechanism and making informed choices regarding the catalyst system—particularly the use of a stabilizing ligand like THPTA or TBTA—researchers can overcome the potential challenge of catalyst inhibition by the heteroaromatic substrate. The protocols outlined herein provide a solid foundation for the synthesis of novel triazole-pyrimidine conjugates, enabling the expansion of chemical libraries for drug discovery and development programs.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Al-Ameed, T., et al. (2020). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 10(49), 29327-29339. [Link]

  • Rodionov, V. O., et al. (2010). Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(7), 2572-2597. [Link]

  • García-Álvarez, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1935-1948. [Link]

  • Wang, X., et al. (2021). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. The Journal of Organic Chemistry, 86(3), 2488-2498. [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]

  • Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 147-160. [Link]

  • Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [Link]

  • Kiss, A., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 1789-1798. [Link]

  • Saha, A., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48108-48123. [Link]

  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Jetir.Org. [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ResearchGate. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Research in Pharmaceutical Sciences, 9(4), 259-268. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 21(9), 1184. [Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 98. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 994236. [Link]

Sources

Application Note: Synthesizing Novel Pyrimidine Derivatives from 4-Ethynyl-2-methylpyrimidine for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The pyrimidine nucleus is a foundational component of nucleic acids and a privileged scaffold in modern drug discovery. It is widely utilized in the design of targeted anticancer and antiviral agents, particularly for its ability to effectively interact with the hinge region of critical kinases such as EGFR, VEGFR, and CDKs[1][2].

Within this chemical space, 4-Ethynyl-2-methylpyrimidine emerges as an exceptionally versatile building block. The terminal alkyne moiety provides a highly reactive, bioorthogonal handle for late-stage functionalization. By exploiting the sp-hybridized carbon, medicinal chemists can execute divergent synthetic strategies to generate diverse chemical libraries, optimizing both the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

Two of the most robust methodologies for functionalizing this alkyne are the Sonogashira Cross-Coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Pathways SM 4-Ethynyl-2-methylpyrimidine Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) SM->Sonogashira + Aryl Halide + Base Click CuAAC Click Chemistry (Cu Catalysis) SM->Click + Organic Azide + Ascorbate Aryl Aryl-Alkynyl Pyrimidines (Target: EGFR/Kinases) Sonogashira->Aryl Triazole Pyrimidine-Triazole Hybrids (Target: Wee1/Dual Inhibitors) Click->Triazole

Divergent synthetic pathways for 4-Ethynyl-2-methylpyrimidine functionalization.

Mechanistic Insights & Reaction Pathways

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction couples the terminal alkyne of 4-ethynyl-2-methylpyrimidine with aryl or heteroaryl halides to form rigid, linear diaryl-alkynes[3]. This rigidity is highly desirable in kinase inhibitor design, as the alkyne acts as a linear spacer that projects the pyrimidine ring deep into hydrophobic binding pockets without introducing entropic penalties associated with flexible linkers.

The reaction relies on a dual-catalyst system: a Palladium(0) species facilitates the oxidative addition of the aryl halide, while a Copper(I) co-catalyst forms a highly reactive copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex.

Sonogashira Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Aryl Halide TransMet Transmetalation OxAdd->TransMet [Pd(II) Complex] RedElim Reductive Elimination TransMet->RedElim [Pd(II) Diaryl] RedElim->Pd0 Regeneration Product Aryl-Alkynyl Pyrimidine RedElim->Product CuCycle Cu(I) Acetylide CuCycle->TransMet Alkyne Transfer

Mechanistic cycle of the Pd/Cu-catalyzed Sonogashira cross-coupling reaction.

CuAAC "Click" Chemistry

Reacting 4-ethynyl-2-methylpyrimidine with organic azides via CuAAC yields 1,4-disubstituted 1,2,3-triazoles. The triazole ring is an excellent bioisostere for amide bonds, offering superior metabolic stability. Recent studies highlight that linking pyrimidines to a 1,2,3-triazole ring yields hybrid compounds that inhibit Wee1 kinase and disrupt sphingolipid signaling, demonstrating potencies that surpass standard chemotherapeutics like 5-Fluorouracil[1].

Experimental Protocols

Protocol A: Sonogashira Coupling of 4-Ethynyl-2-methylpyrimidine

Objective: Synthesize an aryl-alkynyl pyrimidine derivative. Self-Validating Principle: Strict exclusion of oxygen prevents the formation of Glaser homocoupling byproducts, ensuring high yields and simplified purification.

Materials:

  • 4-Ethynyl-2-methylpyrimidine (1.0 mmol)

  • Aryl Iodide or Bromide (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • CuI (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask with a septum and purge with Argon for 3 cycles (vacuum/Argon). Causality: Oxygen must be excluded to prevent the Cu(I)-catalyzed oxidative Glaser homocoupling of the terminal alkyne.

  • Solvent Addition: Inject anhydrous DMF and Et₃N via syringe. Sparge the solution with Argon for an additional 10 minutes.

  • Alkyne Addition: Dissolve 4-ethynyl-2-methylpyrimidine in 1.0 mL of degassed DMF and add it dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition keeps the local concentration of the alkyne low, further suppressing homocoupling.

  • Reaction Execution: Heat the mixture to 65–80 °C (depending on the aryl halide) and stir for 4–12 hours.

  • Analytical Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting alkyne (visualized via UV 254 nm) indicates completion. Self-Validation: Analyze a 10 µL aliquot via LC-MS. A mass peak at [2M-2+H]⁺ indicates Glaser coupling occurred, signaling a failure in anaerobic technique.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH₄Cl (3 × 15 mL) to remove copper salts and DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: CuAAC Synthesis of Pyrimidine-Triazole Hybrids

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole pyrimidine derivative.

Materials:

  • 4-Ethynyl-2-methylpyrimidine (1.0 mmol)

  • Organic Azide (1.1 mmol)

  • CuSO₄·5H₂O (0.1 mmol, 10 mol%)

  • Sodium Ascorbate (0.5 mmol, 50 mol%)

  • t-BuOH / H₂O (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reagent Assembly: In a round-bottom flask, dissolve 4-ethynyl-2-methylpyrimidine and the organic azide in 5 mL of t-BuOH.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in 5 mL of distilled H₂O. The solution will turn from blue to pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species. Causality: Using a 5-fold excess of ascorbate relative to copper ensures the continuous in situ regeneration of Cu(I), preventing the reaction from stalling due to adventitious oxidation.

  • Reaction Execution: Add the aqueous catalyst solution to the organic mixture. Stir vigorously at room temperature for 6–8 hours.

  • Analytical Checkpoint: Monitor via LC-MS. The product should appear as a highly dominant [M+H]⁺ peak. The regioselectivity of the CuAAC reaction guarantees the exclusive formation of the 1,4-isomer.

  • Workup: Extract the product with Dichloromethane (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Recrystallization from hot ethanol typically yields analytically pure product.

Reaction Optimization & Quantitative Data

To assist in method development, the following table summarizes the optimization parameters for the Sonogashira cross-coupling of 4-ethynyl-2-methylpyrimidine with various aryl halides.

EntryAryl HalideCatalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)Observation & Mechanistic Causality
1IodobenzenePd(PPh₃)₂Cl₂ / CuIDMF / Et₃N80485Standard conditions; rapid conversion due to the low bond dissociation energy of the C-I bond.
2BromobenzenePd(PPh₃)₂Cl₂ / CuIDMF / Et₃N801262Lower yield; the stronger C-Br bond requires higher activation energy for the oxidative addition step.
3BromobenzenePd(dppf)Cl₂ / CuITHF / DIPA65878The bidentate dppf ligand enforces a cis-geometry on the Pd complex, accelerating reductive elimination and improving yield.
4IodobenzenePd(PPh₃)₂Cl₂ (No Cu)DMF / Et₃N801645Copper-free conditions completely prevent Glaser homocoupling but drastically reduce the transmetalation rate, lowering overall yield.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Oriental Journal of Chemistry URL:[Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: Pharmaceuticals (MDPI) URL:[Link]

  • Nickel-Catalyzed Sonogashira C(sp)–C(sp2) Coupling through Visible-Light Sensitization Source: ACS Catalysis URL:[Link]

Sources

Application Notes and Protocols for Azide-Alkyne Cycloaddition with 4-Ethynyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery via Click Chemistry

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1][2][3][4] Its ability to engage in a multitude of biological interactions has rendered it a cornerstone of drug design. The functionalization of the pyrimidine ring with an ethynyl group, as seen in 4-ethynyl-2-methylpyrimidine, opens a gateway to a powerful and versatile set of conjugation methodologies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction, a prime example of "click chemistry," allows for the efficient and specific covalent linking of a pyrimidine-containing molecule to a wide array of azide-functionalized entities, including biomolecules, fluorescent probes, and potential drug candidates.[][6] The resulting 1,2,3-triazole linkage is exceptionally stable under physiological conditions, making it an ideal linker in drug development and chemical biology.[6][]

This comprehensive guide provides detailed protocols for the successful implementation of azide-alkyne cycloaddition reactions with 4-ethynyl-2-methylpyrimidine, catering to researchers, scientists, and drug development professionals. We will delve into both the widely used copper-catalyzed method (CuAAC) and the increasingly popular metal-free alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), offering insights into the rationale behind experimental choices and robust troubleshooting strategies.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynyl-2-methylpyrimidine

The CuAAC reaction is a highly reliable and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[8][9][10] The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt and a reducing agent, such as sodium ascorbate.[10][11] The presence of a stabilizing ligand is often crucial for enhancing reaction rates and protecting sensitive biomolecules from copper-induced damage.[11][12][13][14]

Core Principles and Mechanistic Considerations

The catalytic cycle of CuAAC involves the formation of a copper-acetylide intermediate from the terminal alkyne (4-ethynyl-2-methylpyrimidine) and the Cu(I) catalyst.[14][15] This intermediate then reacts with the azide partner in a [3+2] cycloaddition to form a six-membered copper-containing ring, which subsequently rearranges and undergoes protonolysis to yield the stable triazole product and regenerate the Cu(I) catalyst.[][10]

For a substrate like 4-ethynyl-2-methylpyrimidine, the electron-withdrawing nature of the pyrimidine ring may influence the acidity of the acetylenic proton and the reactivity of the alkyne. While generally robust, reactions with heterocyclic alkynes can sometimes require optimization of catalyst loading or the choice of ligand to achieve optimal results.

Experimental Protocol: CuAAC of 4-Ethynyl-2-methylpyrimidine

This protocol provides a general starting point for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary depending on the specific azide partner.

Materials and Reagents:

  • 4-Ethynyl-2-methylpyrimidine

  • Azide-containing reaction partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or DMF)

  • Deionized water

  • Nitrogen or Argon gas (for degassing)

Equipment:

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Inert atmosphere setup (optional but recommended)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the chosen solvent system. For example:

      • 4-Ethynyl-2-methylpyrimidine: 10 mM in DMSO

      • Azide partner: 10 mM in DMSO

      • CuSO₄·5H₂O: 20 mM in deionized water[15]

      • Sodium ascorbate: 100 mM in deionized water (prepare fresh)[15]

      • THPTA (for aqueous systems): 50 mM in deionized water[16]

      • TBTA (for organic or mixed solvent systems): 10 mM in DMSO/t-BuOH (1:4)

  • Reaction Setup:

    • In a reaction vial, add the desired amount of the 4-ethynyl-2-methylpyrimidine stock solution (e.g., 1 equivalent).

    • Add the azide partner stock solution (typically 1.0 - 1.2 equivalents).

    • Add the solvent to achieve the desired final reaction concentration (typically in the range of 1-10 mM).

    • Crucial Step: Catalyst Premixing: In a separate microcentrifuge tube, prepare the catalyst complex. Add the CuSO₄ solution followed by the THPTA or TBTA ligand solution. A ligand-to-copper ratio of 5:1 is often recommended to stabilize the Cu(I) and accelerate the reaction.[16] Gently mix and allow to stand for 1-2 minutes. This premixing step is vital to prevent the precipitation of copper salts, especially in phosphate buffers.[11][17]

    • Add the premixed catalyst solution to the main reaction mixture. The final copper concentration is typically in the range of 0.1 to 1 mM.

    • If working with oxygen-sensitive substrates, degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.[18] This helps to prevent the oxidation of the Cu(I) catalyst.[11]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).

    • Stir the reaction at room temperature. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied, especially for hindered substrates.[15][16]

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be worked up in several ways depending on the properties of the product.

    • For small molecule products, a standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate) is common.

    • Residual copper can be removed by washing with a solution of EDTA, or by passing the crude product through a short plug of silica gel.[19]

    • Purification is typically achieved by flash column chromatography on silica gel.

Visualization of the CuAAC Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Purification prep_alkyne 4-Ethynyl-2-methylpyrimidine Stock Solution mix_reactants Combine Alkyne, Azide, and Solvent prep_alkyne->mix_reactants prep_azide Azide Partner Stock Solution prep_azide->mix_reactants prep_cu CuSO4 Stock Solution premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Ligand (THPTA/TBTA) Stock Solution prep_ligand->premix_catalyst prep_asc Sodium Ascorbate Stock Solution (Fresh) initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix to Reaction mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate react Stir at RT or Heat initiate->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Purified Triazole Product purify->product

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Ethynyl-2-methylpyrimidine

For applications where the presence of copper is a concern, such as in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative.[20][21] This reaction relies on the high ring strain of a cyclooctyne derivative to achieve rapid cycloaddition with an azide without the need for a catalyst.[20][21] In this context, the 4-ethynyl-2-methylpyrimidine would need to be reacted with a strained cyclooctyne that has been functionalized with an azide, or vice-versa. For the purpose of this guide, we will consider the reaction of an azide-functionalized 4-ethynyl-2-methylpyrimidine with a strained cyclooctyne.

Core Principles of SPAAC

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[20] This allows the reaction to proceed at or near physiological temperatures and pH with high efficiency and selectivity.[21] A variety of strained cyclooctynes have been developed, each with different reaction kinetics and stability, such as dibenzocyclooctynes (DIBO) and bicyclo[6.1.0]nonynes (BCN).[22][23]

Experimental Protocol: SPAAC

This protocol outlines the general procedure for a SPAAC reaction. The choice of strained cyclooctyne will significantly impact the reaction rate.

Materials and Reagents:

  • Azide-functionalized 4-ethynyl-2-methylpyrimidine derivative

  • Strained cyclooctyne (e.g., a DBCO or BCN derivative)

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS) or appropriate organic solvent (e.g., DMSO, Methanol)

Equipment:

  • Reaction vials

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-functionalized pyrimidine and the strained cyclooctyne in the desired solvent. For biological applications, stock solutions are typically made in DMSO and then diluted into aqueous buffer.

  • Reaction Setup:

    • In a reaction vial, combine the azide-functionalized pyrimidine (1 equivalent) with the strained cyclooctyne (1-2 equivalents).

    • The reaction is typically performed at concentrations ranging from micromolar to millimolar, depending on the application.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature, 37 °C for biological applications).

    • Monitor the reaction progress by LC-MS or other suitable analytical methods. Reaction times can vary from minutes to hours depending on the specific cyclooctyne used.

  • Work-up and Purification:

    • For many bioconjugation applications, the product is used without purification.

    • For small molecule synthesis, the solvent can be removed under reduced pressure, and the product purified by chromatography if necessary.

Visualization of the SPAAC Pathway

SPAAC_Pathway cluster_reactants Reactants azide Azide-Functionalized Pyrimidine reaction [3+2] Cycloaddition (Metal-Free) azide->reaction cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) cyclooctyne->reaction product Stable Triazole Conjugate reaction->product

Caption: The metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Part 3: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table provides guidance on common issues encountered during CuAAC reactions with substrates like 4-ethynyl-2-methylpyrimidine.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst due to oxidation of Cu(I).[18]Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).[18] Ensure the sodium ascorbate solution is freshly prepared.
Poor quality of reagents or solvents.[18]Use high-purity reagents and anhydrous solvents where appropriate. Verify the integrity of starting materials.
Steric hindrance around the alkyne or azide.[15]Increase the reaction temperature (e.g., 40-80 °C) or prolong the reaction time.[15] Consider using microwave irradiation to accelerate the reaction.[16]
Catalyst sequestration by coordinating groups in the substrate.[11][17]Increase the catalyst and ligand loading. In some biological systems, adding a sacrificial metal like Zn(II) can help free up the copper catalyst.[17]
Slow Reaction Rate Low concentration of reactants.If solubility allows, increase the concentration of the azide and alkyne.[16]
Suboptimal catalyst loading or ligand choice.Increase the catalyst loading (e.g., up to 5 mol%).[16] For organic solvents, TBTA is often effective, while THPTA is ideal for aqueous systems.[12][24]
Formation of Side Products (e.g., Alkyne Homocoupling) Presence of oxygen leading to oxidative homocoupling (Glaser coupling).[11]Thoroughly degas the reaction mixture and maintain an inert atmosphere. Use a slight excess of sodium ascorbate to ensure a reducing environment.[10]
Precipitation in the Reaction Mixture Insolubility of the product or catalyst aggregation.[16]Ensure a sufficient ligand-to-copper ratio (e.g., 5:1) to maintain catalyst solubility.[16] If the product is precipitating, a change of solvent or co-solvent may be necessary.
Difficulty in Product Purification Residual copper contamination.[19]Wash the organic extract with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper ions. Alternatively, use a copper-scavenging resin.

Conclusion

The azide-alkyne cycloaddition reaction is a cornerstone of modern chemical synthesis and bioconjugation. For molecules containing the valuable 4-ethynyl-2-methylpyrimidine scaffold, both copper-catalyzed and strain-promoted methods provide efficient and reliable pathways for creating stable triazole linkages. By understanding the underlying principles of these reactions and carefully optimizing the experimental conditions, researchers can effectively leverage this powerful chemistry to advance their work in drug discovery and chemical biology. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of these transformative reactions.

References

  • Current Protocols in Chemical Biology. (2011, December 15).
  • BenchChem. (n.d.). Technical Support Center: Optimizing CuAAC Reactions with Hindered Alkynes.
  • BenchChem. (2025, December).
  • BenchChem. (n.d.).
  • Hein, C. D., Liu, X. M., & Wang, D. (2008).
  • Vector Labs. (n.d.).
  • Meldal, M., & Tornøe, C. W. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Bentham Science Publishers.
  • Meldal, M., & Tornøe, C. W. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. SciSpace.
  • Díez-González, S., & Nolan, S. P. (2011, February 10). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. RSC Publishing.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Bakherad, M., et al. (2019).
  • Google Patents. (n.d.).
  • Gupta, S. S., et al. (2017).
  • Royal Society of Chemistry. (n.d.). Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. Organic & Biomolecular Chemistry.
  • ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Creative Biolabs. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
  • El-Ghayoury, A., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules.
  • BOC Sciences. (n.d.).
  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • American Chemical Society. (2026, January 15). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. The Journal of Organic Chemistry.
  • SciSpace. (n.d.). Strain-promoted alkyne-azide cycloadditions (SPAAC)
  • BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • ResearchGate. (2026, January 31). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines.
  • Zhou, C., & Wang, Y. (2014). The application of click chemistry in the synthesis of agents with anticancer activity. PMC.
  • Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
  • Royal Society of Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). The Ethynyl Group: A Linchpin in Pyrimidine Compound Reactivity and Drug Design.
  • BOC Sciences. (2022, November 3).
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • ResearchGate. (2021, August 22).
  • Growing Science. (2021, August 16).
  • Maag, H., et al. (1994). Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. PubMed.
  • Haraguchi, K., et al. (2002). 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. PMC.
  • MDPI. (2021, May 22).
  • Beilstein Journals. (2019, October 30). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography and Purification of 4-Ethynyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-Ethynyl-2-methylpyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you to not only execute a purification but also to intelligently troubleshoot and optimize your methods.

Introduction: The Purification Challenge

4-Ethynyl-2-methylpyrimidine is a heterocyclic compound of moderate polarity. Its structure presents a unique purification challenge, balancing the polar pyrimidine core with the less polar methyl and ethynyl groups. The basic nitrogen atoms in the pyrimidine ring can lead to undesirable interactions with standard silica gel, causing peak tailing, while its overall polarity requires careful mobile phase selection to achieve adequate separation in either normal- or reverse-phase systems.[1] This guide provides a systematic approach to overcoming these challenges.

Physicochemical Properties of 4-Ethynyl-2-methylpyrimidine

Understanding the fundamental properties of the target molecule is the first step in developing a robust purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₈H₇N---
Monoisotopic Mass 117.0578 g/mol Useful for mass spectrometry analysis of fractions.[2]
Predicted XlogP 1.5This value suggests moderate lipophilicity, indicating that the compound is suitable for both normal-phase and reverse-phase chromatography with appropriate solvent selection.[2]
pKa (Predicted) ~2-3The pyrimidine nitrogens are weakly basic. This can lead to strong, non-ideal interactions with the acidic silanol groups on silica gel, often resulting in peak tailing.
Solubility Soluble in many organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Acetonitrile (ACN). Limited solubility in non-polar alkanes and water.Dictates the choice of solvents for sample loading (wet vs. dry) and for recrystallization.
Chemical Stability The terminal alkyne is generally stable but can be sensitive to certain strong acids, bases, or metals. The pyrimidine ring can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1]Standard chromatographic conditions are generally safe, but prolonged exposure to acidic or basic modifiers should be monitored.

Frequently Asked Questions (FAQs)

Here we address common high-level questions encountered during the purification of 4-Ethynyl-2-methylpyrimidine.

Q1: What are the primary challenges in purifying 4-Ethynyl-2-methylpyrimidine? A1: The main difficulties arise from its moderate polarity and the basicity of the pyrimidine ring. This can lead to peak tailing on standard silica gel due to interactions with acidic silanol groups.[1] Finding a mobile phase that provides an optimal retention factor (Rf) of 0.2-0.4 for good separation can be challenging, as the compound may either stick to the baseline or move too quickly with the solvent front.

Q2: Which primary chromatography technique is recommended? A2: Normal-Phase Flash Chromatography on silica gel is the most common and cost-effective starting point for preparative scale purification of moderately polar compounds like this.[1][3] For higher purity requirements or for analytical purposes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent choice, particularly when dealing with more polar impurities.[4]

Q3: How do I select an appropriate solvent system for normal-phase chromatography on silica gel? A3: The optimal solvent system should be determined using Thin-Layer Chromatography (TLC) . The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4.[1] A good starting point is a binary mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate. The polarity is gradually increased by adding more ethyl acetate until the desired Rf is achieved.

Q4: What are the likely impurities I should be trying to separate? A4: Impurities will be specific to your synthetic route. However, common classes include:

  • Unreacted Starting Materials: These could be more or less polar than your product.

  • Reaction Byproducts: For syntheses involving cross-coupling, you may have homocoupled byproducts. In syntheses starting from alkenes, you might have residual dihalide intermediates.[5]

  • Isomers: If the synthesis is not perfectly regioselective, you may have structural isomers (e.g., 2-ethynyl-4-methylpyrimidine).[6]

  • Degradation Products: Prolonged reaction times or harsh workup conditions can lead to degradation.

Q5: Is recrystallization a viable purification method? A5: Yes. If your crude product is a solid and contains a relatively low level of impurities, recrystallization can be a highly effective and scalable purification technique.[7] It is often used as a final polishing step after column chromatography to obtain highly pure, crystalline material. The key is to find a suitable single or binary solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[7]

In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Normal-Phase Chromatography (Silica Gel)
ProblemPossible Cause(s)Solution(s)
Compound won't move off the baseline (Rf ≈ 0) The mobile phase is not polar enough to elute the compound from the silica gel.Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., increase Ethyl Acetate in a Hexane/EtOAc system). For very polar compounds, consider adding a small amount of Methanol (e.g., 1-5%) to your eluent.[1]
Compound runs with the solvent front (Rf ≈ 1) The mobile phase is too polar, and the compound has little to no affinity for the stationary phase.Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., increase Hexane in a Hexane/EtOAc system).[1]
Streaking or Tailing of spots/peaks 1. Acid-Base Interaction: The basic pyrimidine nitrogens are interacting strongly with acidic silanol groups on the silica surface. 2. Overloading: Too much sample has been applied to the TLC plate or column. 3. Inappropriate Solvent: The compound may have poor solubility in the chosen mobile phase.1. Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine (TEA) or ammonia to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks.[8] 2. Reduce Sample Load: Use a more dilute solution for TLC spotting. For column chromatography, ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight). 3. Try a Different Solvent System: Consider switching to a dichloromethane/methanol system, which may offer different selectivity and better solubility.[8]
Poor separation from an impurity The chosen solvent system does not provide adequate resolution between the product and the impurity.Change Solvent Selectivity: Replace your polar or non-polar solvent with one from a different solvent class. For example, if using Hexane/EtOAc, try switching to Hexane/DCM or Toluene/EtOAc. Different solvents interact with the compound and silica in unique ways, which can dramatically alter the separation.
No product recovered from the column The compound is either too polar and has irreversibly stuck to the silica, or it has degraded on the column.Flush the Column: Wash the column with a very strong solvent like 10-20% Methanol in DCM. If this fails to elute the product, degradation is likely. Use Deactivated Silica: For future attempts, consider using silica gel that has been treated with a base (like triethylamine) or using a different stationary phase like alumina.
General Purification Issues
ProblemPossible Cause(s)Solution(s)
Compound "oils out" during recrystallization The solution is supersaturated, and the compound is coming out of solution above its melting point, often due to impurities depressing the melting point or too-rapid cooling.1. Re-heat and Add Solvent: Re-heat the flask to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation.[9] 2. Slow Down Cooling: Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Insulating the flask can help.[9] 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.[7]
Low recovery after purification 1. Mechanical Losses: Product lost during transfers, filtration, or left on the column. 2. Too Much Solvent (Recrystallization): Using an excessive amount of solvent will leave a significant portion of your product in the mother liquor.[9] 3. Broad Peaks (Chromatography): Poorly resolved, broad peaks lead to mixed fractions that must be discarded or re-purified.1. Careful Technique: Ensure quantitative transfers. After filtration, wash crystals with a minimal amount of ice-cold solvent. 2. Use Minimum Solvent: During recrystallization, add just enough hot solvent to dissolve the solid.[7] Consider concentrating the mother liquor to obtain a second crop of crystals. 3. Optimize Chromatography: Address the causes of peak broadening (see above) to get sharper peaks and cleaner fractions.

Experimental Protocols & Workflows

Overall Purification Workflow

The general workflow for purifying the crude product involves method development on TLC, scaling up to flash column chromatography, and verifying the purity of the collected fractions.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-up & Purification cluster_2 Phase 3: Analysis & Isolation A Crude Product B Dissolve in suitable solvent (e.g., DCM) A->B C Spot on TLC Plate B->C D Develop TLC in various Hexane/EtOAc ratios (e.g., 9:1, 4:1, 2:1) C->D E Identify Optimal Solvent System (Rf of target = 0.2-0.4) D->E F Pack Flash Column with Silica Gel E->F G Load Crude Sample (Wet or Dry Loading) F->G H Elute with Optimal Solvent System G->H I Collect Fractions H->I J Analyze Fractions by TLC I->J K Combine Pure Fractions J->K L Remove Solvent (Rotary Evaporation) K->L M Final Purity Check (NMR, LC-MS) L->M

Caption: General experimental workflow for purification.

Protocol 1: Purification by Flash Column Chromatography (Normal-Phase)

This protocol is a standard starting point for purifying gram-scale quantities of 4-Ethynyl-2-methylpyrimidine.

  • Select the Column and Prepare Silica Gel:

    • Choose a column size appropriate for your sample amount. A common rule of thumb is a silica gel-to-crude sample weight ratio of 30:1 to 50:1.[1]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane).

  • Pack the Column:

    • Pour the slurry into the column. Use a gentle flow of air or solvent pressure to help pack the bed evenly.

    • Gently tap the column to settle the silica and ensure a flat, stable bed. Add a thin layer of sand on top to prevent disturbance during solvent addition.

    • Crucially, never let the column run dry. [1]

  • Sample Loading (Choose one method):

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (DCM is often a good choice). Carefully apply the solution to the top of the silica bed using a pipette.[1]

    • Dry Loading (Recommended for better resolution): If the compound has poor solubility in the eluent, dissolve it in a solvent like DCM, add a small amount of silica gel (2-3x the sample weight), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply pressure (using a flash chromatography system or regulated air) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials. The size of the fractions should be about one-quarter of the column volume.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in your chosen eluent and visualize under UV light.

    • Combine all fractions that contain only the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Ethynyl-2-methylpyrimidine.

Troubleshooting Common Chromatography Issues

This decision tree can help you diagnose and solve common problems during column chromatography.

G start_node start_node decision_node decision_node outcome_node outcome_node solution_node solution_node start Start: Analyze TLC of Crude rf_check Is target Rf between 0.2-0.4? start->rf_check streaking_check Are spots round or streaked? rf_check->streaking_check Yes too_high Rf too high (>0.4) rf_check->too_high No (High) too_low Rf too low (<0.2) rf_check->too_low No (Low) proceed Proceed to Column streaking_check->proceed Round streaked Spots are streaked/tailing streaking_check->streaked Streaked decrease_polarity Decrease eluent polarity (more Hexane) too_high->decrease_polarity increase_polarity Increase eluent polarity (more EtOAc/MeOH) too_low->increase_polarity add_base Add 0.5% Triethylamine to eluent streaked->add_base decrease_polarity->start increase_polarity->start add_base->start

Caption: Troubleshooting decision tree for TLC method development.

References

  • BenchChem Technical Support. (2025).
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • Cooperative Organic Chemistry Student Laboratory Manual.
  • BenchChem Technical Support. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PubChemLite. 4-ethynyl-2-methylpyridine (C8H7N).
  • Chemistry LibreTexts. (2024, March 24). 9.
  • NextSDS.
  • Teledyne Labs.

Sources

Overcoming solubility issues with 4-Ethynyl-2-methylpyrimidine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

[label="1,4-Disubstituted \n 1,2,3-Triazole

Welcome to the Technical Support Center for 4-Ethynyl-2-methylpyrimidine . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, medicinal chemists, and drug development professionals overcome the specific aqueous solubility bottlenecks associated with this critical alkyne building block.

Due to its structural properties, 4-Ethynyl-2-methylpyrimidine is notoriously difficult to dissolve in biological buffers, which can derail downstream applications such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or cell-based assays. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure reliable experimental outcomes.

I. Core Mechanisms & Theory (FAQs)

Q1: Why does 4-Ethynyl-2-methylpyrimidine exhibit such poor aqueous solubility? A: The insolubility is driven by a combination of high crystal lattice energy and lipophilicity. The planar pyrimidine ring promotes strong, highly ordered intermolecular π-π stacking, making it thermodynamically unfavorable for water molecules to disrupt the solid lattice[1]. Furthermore, the methyl and ethynyl substitutions add hydrophobic bulk without providing any hydrogen-bond donors, inherently reducing its affinity for aqueous solutions[1].

Q2: Can I use pH adjustment to force the compound into solution? A: While pH adjustment is a standard formulation strategy for ionizable drugs[1], it is highly problematic for this specific molecule. Pyrimidines are extremely weak bases (the pKa of the conjugate acid is typically between 1.0 and 3.0). To protonate the ring nitrogens and force solubility, you would need to drop the pH of your buffer below 3.0. This highly acidic environment will denature most biological targets and completely inhibit the Cu(I) catalysts required for Click chemistry, which optimally function at pH 6–8[2].

Q3: Why is aqueous solubility so critical for Click Chemistry (CuAAC) if I can just run it in organic solvents? A: While organic solvents dissolve the alkyne, running CuAAC in water provides a massive thermodynamic advantage. Density Functional Theory (DFT) calculations reveal that the coordination of the Cu(I) catalyst to the alkyne is endothermic in organic solvents (like acetonitrile) but highly exothermic in water[2]. This results in an enormous rate acceleration (up to 108 times faster) in aqueous media[2]. Therefore, solubilizing the alkyne in water—without crashing it out—is essential for maximizing reaction kinetics and preserving the structural integrity of biological targets[3].

II. Troubleshooting Guide: Practical Interventions

Issue 1: The compound precipitates immediately upon dilution from a DMSO stock into the aqueous assay buffer.

  • Mechanistic Cause: This is a failure of kinetic solubility. When the DMSO concentration drops below the critical solvation threshold (usually <5%), the hydrophobic effect drives the lipophilic pyrimidine molecules to rapidly re-aggregate and crash out of solution[1].

  • Scientist's Solution: Do not rely on direct bolus dilution. Instead, utilize a host-guest inclusion strategy. Pre-complex the alkyne with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the ethynyl and methyl groups, while its hydroxyl-rich exterior maintains high water solubility (improving solubility by 100- to 1000-fold)[4].

Issue 2: CuAAC yields are near zero in my aqueous buffer, even though I added the alkyne and the Cu(I) catalyst.

  • Mechanistic Cause: The alkyne is likely in a colloidal suspension rather than a true solution. If the alkyne is locked in a suspended crystal lattice, it is physically inaccessible to the Cu(I) catalyst and the azide-tagged target. Furthermore, dissolved oxygen in the aqueous buffer may be rapidly oxidizing your active Cu(I) into inactive Cu(II)[2].

  • Scientist's Solution: First, verify true solubility by measuring the turbidity of your buffer (absorbance at 600 nm should be near zero). If turbid, switch to an HP-β-CD formulation[5]. Second, always add a slight molar excess of sodium ascorbate to the reaction mixture. Ascorbate acts as a sacrificial reducing agent, continuously regenerating the active Cu(I) state in situ[2].

III. Self-Validating Experimental Protocols

To guarantee reproducibility, use the following self-validating protocol for preparing an inclusion complex. This method relies on thermodynamic equilibration rather than kinetic forcing.

Protocol: Preparation of an Aqueous HP-β-CD Inclusion Complex
  • Matrix Preparation: Prepare a 20% (w/v) solution of in your target aqueous buffer (e.g., PBS, pH 7.4)[4].

  • Saturation: Add an excess amount of solid 4-Ethynyl-2-methylpyrimidine (e.g., 10 mg/mL) to the cyclodextrin solution. The suspension will appear cloudy[1].

  • Thermodynamic Equilibration: Vigorously stir or sonicate the mixture for 24–48 hours at room temperature. Causality: This extended timeframe provides the activation energy required to break the strong pyrimidine crystal lattice and allows the molecules to partition into the cyclodextrin cavities[1].

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes, then pass the supernatant through a 0.22 µm syringe filter to remove any remaining uncomplexed solid[1].

  • System Validation (Critical Step): Do not assume the concentration based on input mass. Quantify the final dissolved concentration of the clear filtrate using UV-Vis spectroscopy or HPLC against a standard curve prepared in 100% DMSO[1].

HPBCD_Workflow Step1 1. Weigh Solid 4-Ethynyl-2-methylpyrimidine Step3 3. Equilibrate (Stir/Sonicate 24-48h) Step1->Step3 Step2 2. Prepare 20% HP-β-CD in Aqueous Buffer Step2->Step3 Step4 4. Filter (0.22 µm) Remove Undissolved Lattice Step3->Step4 Phase Separation Step5 5. HPLC Quantification (Self-Validation) Step4->Step5 Clear Inclusion Complex

Workflow for solubilizing 4-Ethynyl-2-methylpyrimidine using HP-β-CD inclusion complexation.

IV. Data Presentation: Solubilization Strategy Matrix

Selecting the right solubilization strategy depends entirely on your downstream application. The table below synthesizes the quantitative and qualitative impacts of various approaches.

Solubilization StrategyPrimary Mechanism of ActionTypical Solubility GainBiocompatibilityCuAAC Compatibility
pH Adjustment (< 3.0) Protonation of weak base pyrimidine nitrogens[1]Low to ModeratePoor (Denatures proteins)Poor (Inhibits Cu(I) catalyst)
10% DMSO Co-solvent Disruption of π-π stacking & hydrophobic solvationHighModerate (Cell-line dependent)Excellent
20% HP-β-CD Hydrophobic cavity inclusion & shielding[5]Very High (100-1000x)Excellent Excellent
1% SDS Micelles Surfactant core encapsulation[6]ModeratePoor (Lyses cell membranes)Moderate

V. Mechanistic Visualization

Understanding the flow of the Click chemistry reaction in aqueous media helps pinpoint where solubility failures disrupt the assay. The diagram below illustrates how solubilization directly feeds into the catalytic cycle.

CuAAC_Pathway Alkyne Hydrophobic Alkyne (4-Ethynyl-2-methylpyrimidine) Solubilizer HP-β-CD / Co-solvent (Solubilization) Alkyne->Solubilizer Lattice Disruption Aqueous Aqueous Bio-Phase (Target Environment) Solubilizer->Aqueous Dispersion Product 1,4-Disubstituted 1,2,3-Triazole Aqueous->Product Azide Azide-Tagged Biomolecule Azide->Product Catalyst Cu(I) + Ascorbate (Catalyst System) Catalyst->Product Rate Acceleration

Mechanistic pathway of CuAAC click chemistry enabled by aqueous solubilization strategies.

VI. References

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines - PubMed / National Institutes of Health (NIH) URL:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles - PubMed Central (PMC) / NIH URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI URL:[Link]

  • Click chemistry: A novel tool in pharmaceutical research - Allied Academies URL:[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition - Organic-Chemistry.org URL:[Link]

Sources

Ideal storage conditions to prevent degradation of 4-Ethynyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Ethynyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block. My aim is to provide you with not just procedures, but a deeper understanding of the causality behind our recommendations, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common inquiries regarding the handling and storage of 4-Ethynyl-2-methylpyrimidine to prevent its degradation.

Q1: What are the ideal long-term storage conditions for 4-Ethynyl-2-methylpyrimidine?

A1: For optimal long-term stability, 4-Ethynyl-2-methylpyrimidine should be stored at refrigerated temperatures, typically between 2°C and 8°C. The container must be tightly sealed and the storage environment should be dry and well-ventilated. It is also crucial to protect the compound from light.[1]

Q2: Why is it important to store 4-Ethynyl-2-methylpyrimidine under an inert atmosphere?

A2: The terminal alkyne group in 4-Ethynyl-2-methylpyrimidine is susceptible to oxidative degradation. Oxygen in the air can initiate side reactions, such as oxidative homocoupling (Glaser coupling), leading to the formation of diyne byproducts.[2] Storing the compound under an inert atmosphere, such as argon or nitrogen, minimizes its exposure to oxygen and preserves its purity.

Q3: Is 4-Ethynyl-2-methylpyrimidine sensitive to moisture?

A3: Yes, pyrimidine derivatives can be hygroscopic, meaning they can absorb moisture from the atmosphere.[3][4] Water can act as a nucleophile and potentially participate in side reactions, or in some cases, affect the physical state of the compound. Therefore, it is imperative to store it in a dry environment and handle it in a moisture-controlled setting, such as a glove box, when possible.

Q4: What is the expected shelf-life of 4-Ethynyl-2-methylpyrimidine under recommended storage conditions?

A4: While a specific shelf-life is determined by the supplier and batch, when stored under the recommended conditions (refrigerated, dry, dark, and under an inert atmosphere), the compound is expected to remain stable for an extended period. For critical applications, it is always best practice to re-analyze the purity of the compound if it has been in storage for a significant length of time.

Q5: What are the visual signs of degradation?

A5: Degradation of 4-Ethynyl-2-methylpyrimidine may be indicated by a change in color, the formation of a precipitate, or a change in its physical state. If you observe any of these changes, it is advisable to assess the purity of the compound by analytical methods such as NMR or LC-MS before use.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the use of 4-Ethynyl-2-methylpyrimidine in experimental settings.

Issue 1: Inconsistent or Low Yields in "Click" Chemistry Reactions

Probable Causes:

  • Degraded Alkyne: The terminal alkyne may have degraded due to improper storage, leading to a lower concentration of the active starting material.

  • Catalyst Inactivation: The copper catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be sensitive to impurities or incompatible reaction conditions.

  • Steric Hindrance: Bulky groups near the alkyne or azide can impede the reaction.[2]

  • Inappropriate Solvent or pH: The choice of solvent and the pH of the reaction mixture can significantly impact the reaction rate and catalyst stability.[2]

Solutions:

  • Verify Alkyne Quality: Before starting your experiment, confirm the purity of your 4-Ethynyl-2-methylpyrimidine using an appropriate analytical technique.

  • Optimize Catalyst System: Ensure you are using a suitable copper(I) source and a stabilizing ligand like TBTA (tris-(benzyltriazolylmethyl)amine) to prevent catalyst oxidation.[5] Prepare the catalyst solution fresh if possible.

  • Adjust Reaction Conditions: If steric hindrance is a suspected issue, increasing the reaction temperature or prolonging the reaction time may improve yields.[2]

  • Solvent and pH Optimization: For bioconjugation, use a buffer system that does not strongly coordinate with copper, such as phosphate or HEPES, at a pH between 6.5 and 8.[2] In organic synthesis, solvents like DMF or a mixture of t-BuOH/water are generally recommended.[2]

Issue 2: Formation of Side Products in Coupling Reactions (e.g., Sonogashira Coupling)

Probable Cause:

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in copper-catalyzed reactions of terminal alkynes, leading to the formation of a symmetric diyne.[2]

Solutions:

  • Use a Copper-Free Protocol: Several copper-free Sonogashira coupling protocols have been developed that can minimize or eliminate the homocoupling side reaction.[6]

  • Control Reaction Conditions: Ensure that the reaction is carried out under strictly anaerobic conditions to minimize oxidation of the copper catalyst, which can promote homocoupling.

  • Amine Base Selection: The choice of amine base can influence the extent of homocoupling. Triethylamine is commonly used, but other bases may be more suitable for specific substrates.[7]

Section 3: Experimental Protocols

To ensure the successful application of 4-Ethynyl-2-methylpyrimidine, we provide a detailed, step-by-step protocol for a common reaction type.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Synthesis

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • 4-Ethynyl-2-methylpyrimidine

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMF or a t-BuOH/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Ethynyl-2-methylpyrimidine (e.g., 100 mM in DMF).

    • Prepare a stock solution of your azide (e.g., 100 mM in DMF).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of TBTA (e.g., 50 mM in a 1:4 mixture of DMF/t-BuOH).[2]

  • Reaction Setup:

    • In a reaction vial, add the 4-Ethynyl-2-methylpyrimidine solution (1.0 equivalent).

    • Add the azide solution (1.1 equivalents).

    • Add the chosen solvent.

    • Add the TBTA solution (0.05 equivalents).

    • Add the CuSO₄ solution (0.01-0.05 equivalents).

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.[2]

    • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[2]

  • Reaction and Work-up:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Section 4: Data and Diagrams

Table 1: Recommended Storage Conditions for 4-Ethynyl-2-methylpyrimidine
ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and side reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the terminal alkyne.
Light Protected from light (Amber vial)Prevents light-induced degradation.
Moisture Dry environment (Desiccator)Prevents hydrolysis and other moisture-related side reactions.
Purity Check Before use, especially after prolonged storageTo ensure the integrity of the starting material.
Diagram 1: Potential Degradation Pathways of 4-Ethynyl-2-methylpyrimidine

DegradationPathways A 4-Ethynyl-2-methylpyrimidine B Oxidative Homocoupling (Diyne Formation) A->B O₂, Cu⁺ C Oxidation of Alkyne (Carboxylic Acid/Diketone) A->C Oxidizing Agents D Pyrimidine Ring Opening A->D Enzymatic/Chemical E Polymerization A->E Heat, Light, Catalysts

Caption: Potential degradation pathways for 4-Ethynyl-2-methylpyrimidine under suboptimal conditions.

Diagram 2: Troubleshooting Workflow for Low-Yield Click Chemistry Reactions

TroubleshootingWorkflow start Low Reaction Yield check_alkyne Check Alkyne Purity (NMR, LC-MS) start->check_alkyne alkyne_ok Purity OK? check_alkyne->alkyne_ok repurify_alkyne Repurify or Replace Alkyne alkyne_ok->repurify_alkyne No check_catalyst Review Catalyst System alkyne_ok->check_catalyst Yes repurify_alkyne->check_alkyne catalyst_ok Fresh Catalyst & Ligand? check_catalyst->catalyst_ok prepare_catalyst Prepare Fresh Catalyst Solution catalyst_ok->prepare_catalyst No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) catalyst_ok->optimize_conditions Yes prepare_catalyst->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield copper-catalyzed click chemistry reactions.

References

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Copernicus Publications. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

Technical Support Center: Resolving NMR Peak Overlaps for 4-Ethynyl-2-methylpyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR troubleshooting. Analyzing 4-Ethynyl-2-methylpyrimidine in crude reaction mixtures—such as those generated during Sonogashira couplings or CuAAC "click" chemistry—often presents severe spectral overlap. The target molecule possesses distinct signals in both the highly crowded aromatic region (7–9 ppm) and the aliphatic/alkyne region (2–4 ppm).

As a Senior Application Scientist, I have designed this guide to move beyond basic theory. We will explore the causality behind advanced NMR techniques and provide self-validating, step-by-step protocols to definitively resolve your spectra.

Quantitative Reference Data

Before troubleshooting, you must establish a baseline. Below is the summarized quantitative NMR data for pure 4-Ethynyl-2-methylpyrimidine to help you identify the expected chemical shifts and multiplicities.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 4-Ethynyl-2-methylpyrimidine (in CDCl₃)

PositionNucleusTypical Shift (ppm)Multiplicity & CouplingStructural Context
C2 ¹H (Methyl)~2.70Singlet (3H)Deshielded by two adjacent nitrogens.
C4 ¹H (Ethynyl)~3.50Singlet (1H)Shielded by the alkyne's cylindrical π-electron cloud [6].
C5 ¹H (Aromatic)~7.30Doublet (1H, J ≈ 5.0 Hz)Adjacent to C4 and C6; less deshielded than C6.
C6 ¹H (Aromatic)~8.60Doublet (1H, J ≈ 5.0 Hz)Highly deshielded due to proximity to N1.
C2 ¹³C (Quaternary)~167.0-Highly electron-deficient carbon between N1 and N3.
C4 ¹³C (Quaternary)~150.0-Pyrimidine ring carbon attached to the alkyne.
Troubleshooting Workflow

NMR_Troubleshooting Start NMR Peak Overlap Detected CheckRegion Is overlap in the aromatic region (7-9 ppm)? Start->CheckRegion SolventSwitch Perform Solvent Switch (e.g., CDCl3 to C6D6) CheckRegion->SolventSwitch Yes CheckAliphatic Is overlap in the aliphatic region (2-4 ppm)? CheckRegion->CheckAliphatic No PureShift Run Pure Shift NMR (e.g., PSYCHE) SolventSwitch->PureShift Fails Resolved Overlap Resolved Proceed to Analysis SolventSwitch->Resolved Success PureShift->Resolved Run2D Acquire 2D NMR (HSQC / HMBC) CheckAliphatic->Run2D Yes ShiftReagent Use Lanthanide Shift Reagent CheckAliphatic->ShiftReagent No Run2D->ShiftReagent Fails Run2D->Resolved Success ShiftReagent->Resolved

Decision tree for resolving 4-Ethynyl-2-methylpyrimidine NMR overlaps.

Frequently Asked Questions & Methodologies
Q1: Following a Sonogashira coupling, my pyrimidine H-5 and H-6 doublets are completely buried under the phenyl multiplets of the coupling partner. How can I resolve this quickly?

A: Utilize Aromatic Solvent-Induced Shifts (ASIS).

The Causality: Different solvents interact with solute molecules through varying mechanisms. Benzene-d₆ (C₆D₆) possesses a strong magnetic anisotropy due to its π-electron cloud. It aligns and stacks differently with the electron-deficient pyrimidine ring compared to electron-rich phenyl rings. This differential solvation alters the local magnetic environment, selectively shifting the pyrimidine protons upfield by 0.1 to 0.5 ppm, effectively "pulling" them out from under the overlapping phenyl multiplets [4, 5].

Protocol: Solvent Switch (CDCl₃ to C₆D₆)

  • Sample Recovery: Carefully evaporate the CDCl₃ from your NMR tube using a gentle stream of nitrogen or a rotary evaporator at low temperature [4].

  • Re-dissolution: Add ~0.6 mL of Benzene-d₆ to the dried residue. Ensure the sample is fully homogenized.

  • Acquisition: Acquire a standard ¹H NMR spectrum under the exact same experimental conditions (temperature, number of scans) as the first.

  • Validation: Overlay the two spectra. The pyrimidine doublets should now be shifted into a clear spectral window.

Q2: I have a complex reaction mixture where solvent switching didn't provide enough separation. The 7-9 ppm region is a forest of overlapping doublets. What is the next step?

A: Implement Pure Shift NMR.

The Causality: Homonuclear scalar couplings (J-couplings) split the H-5 and H-6 protons into doublets, artificially widening their footprint in the spectrum and causing severe overlap. Pure shift NMR utilizes slice-selective excitation (Zangger-Sterk method) or chirp pulses (PSYCHE) combined with weak pulsed field gradients to decouple ¹H-¹H interactions. This collapses all multiplets into sharp singlets, drastically reducing signal overlap and increasing effective resolution by nearly an order of magnitude [1, 2, 3].

PureShift_Workflow Acquire Acquire Pseudo-2D Data (Zangger-Sterk) Chunking Apply Chunking (SW1 ≈ 60 Hz) Acquire->Chunking Covariance Covariance Processing Chunking->Covariance Output 1D Pure Shift Spectrum (Singlets Only) Covariance->Output

Step-by-step data acquisition and processing workflow for Pure Shift NMR.

Protocol: Acquiring a Pure Shift ¹H Spectrum

  • Preparation: Insert the sample and perform standard tuning, matching, and shimming.

  • Sequence Selection: Load a pure shift pulse sequence (e.g., psyche or a Zangger-Sterk based sequence) from your spectrometer's library [3].

  • Parameter Optimization: Set the sweep width (SW) to cover the full proton range (e.g., 10 ppm).

  • Chunking Definition (Critical): Set the chunk duration (SW1) to approximately 60 Hz (0.1 ppm on a 600 MHz instrument). Ensure the ratio of SW/SW1 is an integer. If it is not, the resulting Free Induction Decay (FID) will contain discontinuities that Fourier transform into phasing artifacts and sidebands [1].

  • Processing: Acquire the pseudo-2D data and process it using covariance processing to reconstruct the 1D pure shift spectrum [3]. Validate by confirming the H-5 and H-6 signals now appear as distinct singlets.

Q3: The ethynyl proton (~3.5 ppm) and the C2-methyl group (~2.7 ppm) are overlapping with residual solvents and aliphatic impurities. How do I definitively assign them?

A: Leverage 2D Heteronuclear Single Quantum Coherence (HSQC).

The Causality: While proton shifts may overlap in the 1D spectrum, it is highly improbable that their directly attached ¹³C nuclei share the same chemical shift. The ethynyl carbon resonates around 82 ppm, whereas the methyl carbon is highly shielded at ~25 ppm. HSQC spreads the crowded 1D proton spectrum into a second, highly dispersed ¹³C dimension, allowing unambiguous assignment based on carbon connectivity.

Protocol: 2D HSQC Acquisition

  • Acquire standard 1D ¹H and ¹³C spectra to define optimal sweep widths for both dimensions.

  • Set up the ¹H-¹³C HSQC experiment, optimizing the delay for a standard aliphatic ¹J_CH coupling constant (~145 Hz).

  • Acquire the 2D map. The cross-peak at (2.7 ppm ¹H / 25.0 ppm ¹³C) validates the methyl group, while the cross-peak at (3.5 ppm ¹H / 82.0 ppm ¹³C) validates the terminal alkyne.

Q4: What if 2D NMR is too insensitive for my dilute sample, and pure shift is unavailable on my older spectrometer?

A: Use Paramagnetic Lanthanide Shift Reagents (LSRs).

The Causality: Lanthanide complexes, such as Eu(fod)₃, act as strong Lewis acids. The pyrimidine nitrogens (N1 and N3) act as Lewis bases, coordinating directly to the Europium ion. The paramagnetic nature of Europium induces a massive pseudocontact shift through space. Protons closest to the coordination sites (the C2-methyl and C6-H) will experience a dramatic downfield shift, physically separating them from non-coordinating impurities in the spectrum [5].

Protocol: LSR Titration

  • Baseline: Prepare your sample in CDCl₃ (strictly avoid coordinating solvents like DMSO or Methanol, which will outcompete the pyrimidine for the shift reagent) and acquire a baseline ¹H NMR spectrum.

  • Titration: Add 5–10 mg of Eu(fod)₃ directly to the NMR tube. Cap and mix thoroughly until completely dissolved.

  • Re-acquisition: Re-acquire the spectrum.

  • Validation: Observe the differential shift. The C6-H and C2-methyl peaks will shift significantly downfield relative to the C5-H and ethynyl proton, breaking the overlap.

References
  • Pure Shift NMR. University of Wyoming.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE2Y-H-fSgWLXyQmI1UZAVCZcZC9Ja1pqhmTLn5F0W4R4Eegu4-rhMdLzYm-7_TO6wxYtabZjV1ApGj6au3rP4ZC_A9cTrAP1M_0CDdOfH2pCLQJ2nOqMfbN8fhZlJt4DrCk1iH5ELnhCMY_Qf6IbNruVq00wGYk_xQmVNCxvbIaU=]
  • Pure Shift NMR Service. Creative Biostructure.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpNqFcAYjTrZc4U3kCE6p4haVpJCfnK4bnVU7__LE0saQiVJSDgDcywVrgfpCjxrHxbmF59k5XfkDYL9fxqSZ7feOVwShOU2tBGSE8xpAJNfTOj7ltxv0j1QKEr27YwJIAZ95hXfBMBtrhq-tYwFWftaiq87z2dIVlIfQ=]
  • Pure Shift NMR. Manchester NMR Methodology Group.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3eGs4w7jRfy6G3oax19s3A47GJy2JzwedoPJBvdLnjE1-Wad6wyWuZ8eeq3oRiiQG4EUYcl2ijJT6jVNThNUqIBdnvG3mS-5guLL8KpaG9kachCVfZ-iNSJZBG2MPF6rMW9hw6_xBlXM5MvZdIr59]
  • Troubleshooting Dichapetalin I NMR peak overlapping. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjqby4J8a-AtFiInCUBGBm9h_RSGMBiEBN_bAd1BYBzALLKR35sCZQBnOUKF-utKJyU999DIyitpyGEeHXWDNIB2QMWuWT1cpPAUsf3c5jepyGNzuO5kjlWH3QPq9PqtldWpB3bRI86CScUmrX3n5pT49BzPdAmnowuV7txpOuPa1zsUggew9Cb2ZckSUh8wI=]
  • Chemical shifts. UCL.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW1wJWabgwB-Wts0HqZOw3LIQVPpJ1v3MfyKybrjB4BUDqBCpPvLBfgv2dhmdqUaCXLYAjKqGuXU77Pr6jPRYkxiagLfzo1b1Klow6r6w1a07f1UdFaDUKmKrnm2kbGBNrINNfYv82d-djBOr6HDANyfFOBOonF7QxhqfRqLsVQg0Z7GJFSw2qZs3gN-Owv7yCEsurcPp0bUrJUHq8wpQvS0thyYDsxg==]
  • Spectroscopy of the Alkynes. Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJHtafN5hv5U6CEEZ_SqcgX27tBvi8kefcdV3WL2xaQfZVEmd3qtBp8YXkSLdqvJB_Bn8p1fWQ7jie7Lamll3AFJvM8wt6YWi00Tfifmcq12F2DnZgrNFoEyHiwtpaTGDsB46f1ruUuSmU4Em3mgq5MmUGxGd7DYgfRZWKtSkqcXPaf-E0bZrD2d5NEEQ1mfUygXSaNcR4xrka8nh066aAZ3TBOhyyhR8g3KMkOsZ2OVLtE3AbZr3BkZGvXqwGLL3mq189QTj8rTUSnD2aLb61n5rDCPRDpQ==]

Validation & Comparative

Comparative Reactivity Guide: 4-Ethynyl- vs. 5-Ethynyl-2-methylpyrimidine in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct pyrimidine building block is not merely a matter of structural geometry; it is a fundamental exercise in electronic tuning. The positional isomerism of the ethynyl group on a pyrimidine ring dramatically alters its reactivity profile, stability, and suitability for downstream applications such as bioconjugation or cross-coupling.

This guide provides an objective, data-driven comparison between 4-Ethynyl-2-methylpyrimidine and 5-Ethynyl-2-methylpyrimidine , detailing the causality behind their divergent behaviors and offering self-validating experimental protocols to ensure reproducible results.

Mechanistic Causality: The Electronic Landscape of Pyrimidine

To predict the behavior of these two isomers, one must analyze the electron distribution of the pyrimidine core. Pyrimidine is a highly π -deficient heterocycle. The two endocyclic nitrogen atoms withdraw electron density via both inductive and resonance effects, but this withdrawal is not uniform across the ring[1].

  • The 4-Position (Highly Electron-Deficient): The C4 position is in a direct ortho/para-like relationship with the ring nitrogens. Consequently, an ethynyl group at the 4-position is strongly polarized. The pyrimidine ring acts as a powerful electron-withdrawing group (EWG), making the terminal alkyne proton highly acidic and the triple bond highly electrophilic. This accelerates reactions that rely on terminal deprotonation (like Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC) but also makes the alkyne highly susceptible to unwanted nucleophilic attack (e.g., hydration to a ketone or Michael additions)[1].

  • The 5-Position (Electronically Neutral/Aryl-like): The C5 position is meta to both nitrogen atoms. It is the least electron-deficient carbon on the pyrimidine ring, lacking direct resonance communication with the electronegative nitrogens. Therefore, a 5-ethynyl group behaves much like a standard phenylacetylene[2]. It exhibits high chemical stability, resists nucleophilic hydration, and serves as a highly robust, predictable partner in cross-coupling reactions[3].

G Substrate 2-Methylpyrimidine Core Pos4 4-Ethynyl Isomer (Highly Electron-Deficient C4) Substrate->Pos4 Pos5 5-Ethynyl Isomer (Electronically Neutral C5) Substrate->Pos5 React4_1 Fast CuAAC Kinetics (High Terminal Acidity) Pos4->React4_1 React4_2 Prone to Nucleophilic Attack (Hydration / Michael Addition) Pos4->React4_2 React5_1 Standard CuAAC Kinetics (Moderate Acidity) Pos5->React5_1 React5_2 High Chemical Stability (Resistant to Nucleophiles) Pos5->React5_2

Caption: Logical relationship between pyrimidine substitution position and alkyne reactivity.

Quantitative Reactivity Comparison

The divergent electronic properties of the 4- and 5-positions manifest clearly in standard synthetic transformations. The table below summarizes the expected performance and causality for each isomer.

Reaction / Property4-Ethynyl-2-methylpyrimidine5-Ethynyl-2-methylpyrimidineMechanistic Causality
Electrophilicity Very HighLow to ModerateC4 is ortho/para to nitrogens; C5 is meta, shielding it from direct resonance withdrawal.
CuAAC (Click) Kinetics Extremely Fast (< 30 mins)Moderate (2–4 hours)The high acidity of the C4 terminal proton accelerates the formation of the critical Copper(I) acetylide intermediate[4].
Sonogashira Coupling Fast, but prone to Glaser homocouplingRobust, high yield (>85%)The 5-isomer is stable under basic amine conditions, preventing degradation and unwanted side reactions[5].
Nucleophilic Hydration High susceptibility (forms ketone)Highly StableExtreme electron withdrawal at C4 activates the π -bond towards water/amine addition[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific in-process checks to confirm that the divergent reactivities of the 4- and 5-isomers are properly managed.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Form a 1,2,3-triazole linkage using a standard organic azide.

Causality Check: Because the 4-ethynyl isomer reacts rapidly but is prone to hydration, the reaction time must be strictly monitored, and the use of strongly basic conditions should be avoided. For the 5-ethynyl isomer, the addition of a stabilizing ligand (e.g., TBTA) is recommended to maintain the active Cu(I) species over the longer required reaction time[4].

  • Preparation: Dissolve the chosen ethynyl-2-methylpyrimidine (1.0 equiv, 0.5 mmol) and the target azide (1.05 equiv) in a 1:1 mixture of t -BuOH and H2​O (5 mL).

  • Catalyst Assembly: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 equiv) and sodium ascorbate (0.15 equiv) in 1 mL of H2​O . Self-Validation: The solution must turn from blue to colorless/pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I).

  • Initiation: Add the catalyst solution to the reaction mixture. For the 5-ethynyl isomer, optionally add TBTA (0.05 equiv) to stabilize the Cu(I).

  • Monitoring: Stir at room temperature. Monitor via LC-MS.

    • 4-Ethynyl: Check at 15 minutes. Reaction is typically complete.

    • 5-Ethynyl: Check at 2 hours.

  • Workup: Dilute with EtOAc and wash with 0.1 M aqueous EDTA to strip copper ions. Dry the organic layer over Na2​SO4​ and concentrate.

Protocol B: Sonogashira Cross-Coupling

Objective: Couple the terminal alkyne with an aryl iodide to form an internal alkyne.

Causality Check: The 4-ethynyl isomer is highly susceptible to Glaser homocoupling (forming a diyne) in the presence of trace oxygen and copper. Strict Schlenk techniques are mandatory. The 5-ethynyl isomer is more forgiving but requires standard deoxygenation[5].

  • Degassing (Critical Step): In a flame-dried Schlenk flask, dissolve the aryl iodide (1.0 equiv, 1.0 mmol) and the ethynyl-2-methylpyrimidine (1.2 equiv) in anhydrous DMF (4 mL) and Triethylamine (2 mL). Sparge the solution with ultra-pure Argon for 15 minutes.

  • Catalyst Addition: Under positive Argon flow, add Pd(PPh3​)4​ (0.05 equiv) and CuI (0.10 equiv).

  • Reaction: Stir at room temperature (for 4-ethynyl) or 50 °C (for 5-ethynyl) for 4–6 hours. Self-Validation: The appearance of a white precipitate (triethylammonium iodide) confirms the catalytic cycle is turning over.

  • Purification: Filter the mixture through a pad of Celite to remove amine salts and catalyst residues. Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Workflow Start Select Alkyne Isomer CuAAC CuAAC (Click) Protocol CuSO4, NaAsc, tBuOH/H2O Start->CuAAC Sonogashira Sonogashira Protocol Pd(PPh3)4, CuI, TEA, DMF Start->Sonogashira Purify1 Aqueous Workup & EDTA Wash CuAAC->Purify1 Purify2 Silica Gel Chromatography Sonogashira->Purify2 Analyze LC-MS / NMR Yield Quantification Purify1->Analyze Purify2->Analyze

Caption: Standardized experimental workflows for CuAAC and Sonogashira cross-coupling.

References

  • PubChem. "5-ethynyl-2-methylpyrimidine." National Center for Biotechnology Information. Available at:[Link]

  • Wnuk, S. F., et al. "Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA." ACS Omega, 2018. Available at:[Link]

  • Müller, T. J. J., et al. "Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis." Nature Protocols, 2008. Available at:[Link]

  • Western, E. C., et al. "Fluorescent 5-Pyrimidine and 8-Purine Nucleosides Modified with an N-Unsubstituted 1,2,3-Triazol-4-yl Moiety." The Journal of Organic Chemistry, 2014. Available at:[Link]

Sources

Comparing click chemistry efficiency: 4-Ethynyl-2-methylpyrimidine vs phenylacetylene

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reveals that the reaction's efficiency is not solely dependent on the catalyst system, but is deeply intrinsically linked to the electronic and structural properties of the alkyne substrate[1].

When comparing a standard aromatic alkyne like phenylacetylene (PA) to an electron-deficient, heteroaromatic alkyne like 4-ethynyl-2-methylpyrimidine (EMP) , researchers observe a vast divergence in reaction kinetics. This guide dissects the mechanistic causality behind this difference, provides comparative data, and outlines a self-validating protocol to empirically measure these kinetic variations.

Mechanistic Causality: The Role of Alkyne Electronics and Chelation

To understand why EMP outperforms phenylacetylene in CuAAC workflows, we must analyze the reaction at the transition-state level. The CuAAC catalytic cycle relies on the formation of a copper(I) acetylide intermediate, which is frequently the turnover-limiting step, especially at lower catalyst loadings[2].

The Electronic Effect (C-H Acidity) The formation of the Cu(I)-acetylide complex requires the deprotonation of the terminal alkyne. Phenylacetylene features a relatively neutral aromatic ring, resulting in a standard terminal C-H pKa of approximately 28.8. In stark contrast, the pyrimidine ring in EMP is highly electron-withdrawing. This intense inductive and resonance-driven electron withdrawal lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne and significantly increases the acidity of the terminal proton[2]. Because the proton is more easily removed, EMP undergoes deprotonation and copper-acetylide formation at a vastly accelerated rate compared to phenylacetylene.

The Chelation Effect (Local Molarity) Beyond inductive effects, the nitrogen atoms within the pyrimidine ring of EMP act as internal ligands. Substrates capable of copper chelation drastically accelerate CuAAC by increasing the effective local molarity of the Cu(I) catalyst at the reaction center, stabilizing the metallacycle transition state[3]. Phenylacetylene lacks any heteroatoms for coordination and must rely entirely on the random collision kinetics of external ligands.

CuAAC_Mechanism Start Cu(I) Catalyst PiComplex Cu(I)-Alkyne π-Complex Start->PiComplex Alkyne Terminal Alkyne (EMP vs PA) Alkyne->PiComplex Acetylide Cu(I)-Acetylide (Rate-Limiting Step) PiComplex->Acetylide Deprotonation (Fast for EMP) Metallacycle Cu-Metallacycle Acetylide->Metallacycle Azide Organic Azide Azide->Metallacycle Product 1,2,3-Triazole Product Metallacycle->Product Ring Contraction Product->Start Catalyst Regeneration

CuAAC catalytic cycle: EMP accelerates the rate-limiting deprotonation step.

Quantitative Performance Comparison

The structural advantages of EMP translate directly into measurable laboratory efficiency. Table 1 summarizes the comparative kinetic and physicochemical metrics of both alkynes.

Table 1: Physicochemical and Kinetic Comparison

ParameterPhenylacetylene (PA)4-Ethynyl-2-methylpyrimidine (EMP)
Aromatic Ring Nature Electron-neutral to slightly richHighly electron-deficient
Terminal C-H Acidity Lower (pKa ~28.8)Higher (Estimated pKa ~25-26)
Cu-Acetylide Formation Baseline rateHighly accelerated
Metal Chelation Ability NoneStrong (via Pyrimidine Nitrogen)
Typical Reaction Time 2 - 4 hours< 30 minutes
Catalyst Loading Required Standard (1-5 mol%)Low (< 1 mol%)

Self-Validating Experimental Protocol: Kinetic Assay

To objectively validate the efficiency difference between EMP and phenylacetylene in your own laboratory, utilize the following fluorogenic kinetic assay. This protocol uses 3-azido-7-hydroxycoumarin, an azide that remains non-fluorescent until the triazole ring is formed, providing a real-time, self-validating readout of reaction kinetics.

Materials Required:

  • Alkynes: Phenylacetylene and 4-Ethynyl-2-methylpyrimidine (10 mM stock solutions in DMSO).

  • Fluorogenic Probe: 3-Azido-7-hydroxycoumarin (10 mM stock in DMSO).

  • Catalyst System: CuSO₄ (10 mM in water), THPTA ligand (50 mM in water), Sodium Ascorbate (100 mM in water, must be freshly prepared).

  • Buffer: 100 mM Sodium Phosphate buffer, pH 7.4.

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical Step): In a microcentrifuge tube, mix 10 µL of CuSO₄ and 10 µL of THPTA. Incubate for 5 minutes at room temperature. Expert Insight: Pre-complexing the copper with a stabilizing ligand like THPTA before adding the reducing agent prevents Cu(II)-mediated oxidative damage to the substrates and maintains the active Cu(I) state longer.

  • Reaction Assembly: In a 96-well black microplate, add the following to each experimental well:

    • 80 µL of Phosphate buffer.

    • 5 µL of 3-Azido-7-hydroxycoumarin stock (final conc. 0.5 mM).

    • 5 µL of the respective alkyne stock (final conc. 0.5 mM).

  • Self-Validating Controls:

    • Control A (No Copper): Omit the catalyst mixture and replace with buffer. This verifies that no uncatalyzed thermal cycloaddition or strain-promoted background reaction is occurring.

    • Control B (No Alkyne): Omit the alkyne to establish the baseline fluorescence of the unreacted azide probe.

  • Initiation: Add 5 µL of the freshly prepared Sodium Ascorbate to the pre-complexed Cu/THPTA mixture to reduce Cu(II) to the active Cu(I) species. Immediately add 10 µL of this activated catalyst solution to each well to initiate the click reaction.

  • Data Acquisition: Monitor fluorescence continuously using a microplate reader (Excitation: 404 nm, Emission: 477 nm) at 25°C for 60 minutes.

  • Data Interpretation: Plot the fluorescence intensity over time. The slope of the linear portion of the curve represents the initial reaction rate. EMP will exhibit a dramatically steeper slope and reach maximum fluorescence significantly faster than phenylacetylene, empirically proving the kinetic advantage of its electron-withdrawing and chelating properties.

References

  • Title: Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling Source: nih.gov URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: nih.gov URL: [Link]

  • Title: Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: mdpi.com URL: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 4-Ethynyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 4-Ethynyl-2-methylpyrimidine (Exact Mass: 118.053 Da, Formula: C₇H₆N₂) is a critical building block. Its ethynyl group serves as a rigid linker in kinase inhibitors and a reactive moiety for click chemistry. However, accurately characterizing this scaffold requires a deep understanding of its gas-phase behavior.

As a Senior Application Scientist, I approach the structural elucidation of alkynyl-pyrimidines as an exercise in physical chemistry. This guide objectively compares the two dominant mass spectrometry (MS) techniques—Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)—providing the mechanistic causality behind their fragmentation patterns and self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Causality of Fragmentation (The "Why")

To optimize an analytical method, you must first understand the unimolecular dissociation pathways of the molecule. The fragmentation of 4-Ethynyl-2-methylpyrimidine is dictated by the extreme stability of the pyrimidine ring competing against the lability of its substituents.

Hard Ionization: GC-EI-MS (70 eV)

Under 70 eV electron ionization, the molecule is stripped of an electron to form the radical cation [M]⁺• at m/z 118 . Because 70 eV vastly exceeds the ionization potential of the molecule, it undergoes extensive, predictable fragmentation:

  • Retro-Diels-Alder / HCN Extrusion (m/z 91): A universal hallmark of pyrimidine derivatives is the expulsion of neutral hydrogen cyanide (HCN, 27 Da) 1. The high internal energy forces the cleavage of the C-N bonds, yielding a fragment at m/z 91.

  • Benzylic-Type Alpha Cleavage (m/z 103): The 2-methyl group undergoes facile homolytic cleavage to lose a methyl radical (•CH₃, 15 Da). This forms a highly stabilized pyrimidinyl cation at m/z 103, a characteristic baseline peak for 2-methylpyrimidine cores 2.

  • Alkyne Cleavage (m/z 93): The 4-ethynyl group can lose an ethynyl radical (•C₂H, 25 Da), though this requires higher activation energy due to the strong sp-hybridized carbon bond.

Soft Ionization: LC-ESI-MS/MS (CID)

Under positive ESI, the basic pyrimidine nitrogens readily accept a proton, forming the even-electron precursor [M+H]⁺ at m/z 119.06 . During Collision-Induced Dissociation (CID), the even-electron rule dictates the loss of neutral molecules rather than radicals:

  • Acetonitrile Loss (m/z 78): Instead of losing a methyl radical, the protonated 2-methylpyrimidine core undergoes ring-opening to expel neutral acetonitrile (CH₃CN, 41 Da) 3.

G1 M [M]⁺• m/z 118 (4-Ethynyl-2-methylpyrimidine) A [M - CH3]⁺ m/z 103 M->A -•CH3 (-15 Da) Alpha-cleavage B [M - HCN]⁺• m/z 91 M->B -HCN (-27 Da) Ring Cleavage D [M - C2H]⁺ m/z 93 M->D -•C2H (-25 Da) Ethynyl loss C [M - CH3 - HCN]⁺ m/z 76 A->C -HCN (-27 Da) B->C -•CH3 (-15 Da)

Fig 1: Proposed EI-MS fragmentation pathway of 4-Ethynyl-2-methylpyrimidine.

Comparative Performance Data

Selecting the right analytical platform depends entirely on your objective: Structural Elucidation (GC-MS) vs. Trace Quantification (LC-MS/MS).

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Ion Formed Radical Cation [M]⁺• (m/z 118)Protonated Precursor [M+H]⁺ (m/z 119.06)
Dominant Fragments m/z 91 (-HCN), m/z 103 (-•CH₃)m/z 78 (-CH₃CN), m/z 93 (-C₂H₂)
Sensitivity (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Structural Information High (Extensive ring cleavage)Moderate (Requires optimized CID)
Matrix Interference Low (High chromatographic resolution)Moderate (Ion suppression possible)
Best Use Case Confirming synthetic intermediate structureQuantifying drug fragments in biofluids

Self-Validating Experimental Protocols

A protocol is only as reliable as its blank. The following methodologies are designed as self-validating systems , ensuring that instrument drift or carryover does not compromise your data.

Protocol A: GC-EI-MS (Structural Elucidation)
  • Sample Preparation: Dissolve 4-Ethynyl-2-methylpyrimidine in MS-grade ethyl acetate to a final concentration of 10 µg/mL. Causality: Ethyl acetate ensures excellent volatility and prevents the inlet degradation often seen with protic solvents.

  • System Suitability Test (SST): Inject a pure solvent blank. The baseline must show a Signal-to-Noise (S/N) ratio < 3 for any peak at m/z 118. Follow immediately with a 1 µg/mL injection of a known standard (e.g., 2-methylpyrimidine) to verify the 70 eV tuning parameters and mass axis calibration.

  • Chromatography: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Inject 1 µL in split mode (10:1) with an inlet temperature of 250°C. Causality: A non-polar stationary phase prevents the peak tailing typically caused by the basic nitrogen atoms of the pyrimidine ring.

  • Data Acquisition: Scan from m/z 50 to 200. Extract ion chromatograms (EIC) for m/z 118, 103, and 91 to confirm the structural fingerprint.

Protocol B: LC-ESI-MS/MS (Trace Quantification)
  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, exponentially increasing the ESI efficiency to form the [M+H]⁺ ion.

  • Self-Validation: Run a matrix blank prior to the sample. Monitor the Multiple Reaction Monitoring (MRM) transition of 119 → 78. The background signal must be negligible to rule out column carryover.

  • Chromatography: Employ a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution from 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 5 minutes.

  • Data Acquisition: Operate in positive ESI mode. Set the capillary voltage to 3.0 kV. Optimize the collision energy (CE) to ~20-25 eV to maximize the yield of the m/z 78 product ion.

G2 cluster_0 Orthogonal MS Analysis S1 1. Sample Prep 1 µg/mL in MeOH S2 2. Self-Validation Blank & SST S1->S2 GC GC-EI-MS 70 eV S2->GC LC LC-ESI-MS/MS CID S2->LC S3 3. Data Acquisition Mass Error Check GC->S3 LC->S3

Fig 2: Self-validating orthogonal mass spectrometry workflow for pyrimidine analysis.

References

  • Title : Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range | Source : ACS Publications | URL :1

  • Title : 2-Methylpyrimidine | C5H6N2 | CID 78748 | Source : PubChem | URL : 2

  • Title : A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines | Source : BenchChem | URL : 3

Sources

Optimizing Carbon-Carbon Bond Formation: A Comparative Guide to Palladium Catalysts for 4-Ethynyl-2-methylpyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The functionalization of heteroaryl alkynes is a critical transformation in the synthesis of pharmaceuticals, kinase inhibitors, and advanced organic materials. 4-Ethynyl-2-methylpyrimidine presents unique challenges in cross-coupling chemistry. The electron-deficient nature of the pyrimidine ring and the presence of highly coordinating nitrogen atoms can lead to catalyst sequestration or sluggish transmetalation[1].

The Sonogashira cross-coupling reaction remains the most robust method for appending aryl or vinyl groups to this terminal alkyne[2]. However, selecting the optimal palladium catalyst is paramount. Poor catalyst choice often leads to the accumulation of unreactive palladium-alkynyl complexes[1] or promotes the unwanted copper-catalyzed Glaser homocoupling (alkyne dimerization). This guide objectively compares the performance of various palladium catalytic systems and provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality and Catalyst Selection

To understand catalyst performance, we must first examine the causality within the catalytic cycle. The standard Sonogashira reaction relies on the precise synchronization of a palladium cycle and a copper cycle[3].

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide bond. Electron-rich ligands accelerate this step.

  • Transmetalation: A copper acetylide, formed from 4-ethynyl-2-methylpyrimidine and CuI, transfers the alkynyl group to the Pd(II) complex. The basicity of the pyrimidine nitrogens can competitively bind to the Pd center here, potentially stalling the cycle.

  • Reductive Elimination: The cross-coupled product is released, regenerating Pd(0). Sterically bulky ligands force the two coupled fragments together, accelerating this release.

CatalyticCycle Precat Pd(II) Precatalyst (e.g., PdCl2(PPh3)2) Active Pd(0) Active Species Precat->Active Reduction by Alkyne/Base OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Active->OxAdd + Aryl Halide TransMet Transmetalation [Pd(II)(Ar)(Alkynyl)L2] OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Active Regeneration CuCycle Copper Cycle Cu-Acetylide Formation CuCycle->TransMet Transfer to Pd

Catalytic cycle of the Sonogashira cross-coupling for heteroaryl alkynes.

Comparative Performance of Palladium Catalysts

The choice of palladium source and ligand architecture directly dictates the reaction's efficiency and the suppression of side reactions[2]. Table 1 summarizes the comparative performance of four distinct catalytic systems applied to the coupling of 4-ethynyl-2-methylpyrimidine with a standard aryl iodide.

Table 1: Catalyst Performance Comparison for 4-Ethynyl-2-methylpyrimidine
Catalyst SystemCo-CatalystBase / SolventTemp (°C)Yield (%)Homocoupling (%)Mechanistic Advantage
PdCl₂(PPh₃)₂ CuIEt₃N / DMF6085< 5Robust Baseline: Stable Pd(II) precursor slowly generates Pd(0), preventing catalyst aggregation[3].
Pd(PPh₃)₄ CuIEt₃N / THF6578~ 10High Initial Activity: True Pd(0) source, but highly air-sensitive, leading to inconsistent turnover[2].
Pd(OAc)₂ / XPhos NoneCs₂CO₃ / MeCN80920Copper-Free: Bulky, electron-rich ligand forces reductive elimination and eliminates Glaser dimerization[4].
Pd/C (10%) CuIEt₃N / EtOH8075< 5Heterogeneous: Facilitates easy catalyst recovery via filtration; ideal for late-stage pharmaceutical synthesis[5].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate observable milestones—such as colorimetric shifts and specific analytical markers—to confirm reaction progress and mechanistic integrity.

ExpWorkflow S1 1. Reagent Prep Weigh Pd/Ligand S2 2. Degassing Freeze-Pump-Thaw S1->S2 S3 3. Activation Heat to 60°C S2->S3 S4 4. Monitoring LC-MS/TLC Check S3->S4 S5 5. Quench & Extract NH4Cl / EtOAc S4->S5 S6 6. Purification Silica Chromatography S5->S6

Step-by-step experimental workflow for the self-validating cross-coupling protocol.
Protocol A: Standard Copper-Cocatalyzed Coupling (PdCl₂(PPh₃)₂)

Best for standard aryl iodides and bromides.

  • Reagent Loading: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

    • Causality: Loading solid reagents first minimizes exposure to atmospheric moisture during solvent addition.

  • Degassing: Seal the flask and subject it to three cycles of vacuum/nitrogen backfill.

    • Causality: Dissolved oxygen acts as the terminal oxidant in the Cu-catalyzed Glaser homocoupling. Rigorous deoxygenation ensures the terminal alkyne is preserved for cross-coupling.

  • Solvent Addition: Add anhydrous, degassed DMF (0.2 M) and Et₃N (3.0 equiv) via syringe.

  • Alkyne Addition: Add 4-ethynyl-2-methylpyrimidine (1.2 equiv) dropwise over 5 minutes.

    • Causality: Slow addition keeps the steady-state concentration of the alkyne low, kinetically favoring cross-coupling over homocoupling.

  • Self-Validation & Monitoring: Heat the mixture to 60 °C.

    • Validation Checkpoint: Within 15 minutes, the suspension will transition from a pale yellow to a homogeneous deep amber/brown solution. This visual cue validates the reduction of Pd(II) to the active Pd(0) species. Monitor via TLC (Hexane/EtOAc 3:1); the highly UV-active pyrimidine alkyne should be consumed, replaced by a lower Rf​ product spot.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts (solution turns blue), extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Copper-Free Coupling (Pd(OAc)₂ / XPhos)

Best for electron-rich aryl chlorides or when zero homocoupling is required.

  • Ligand Complexation: In a vial, combine Pd(OAc)₂ (0.03 equiv), XPhos (0.06 equiv), and Cs₂CO₃ (2.0 equiv).

    • Causality: The bulky XPhos ligand coordinates to Pd, creating an electron-rich center primed for the oxidative addition of unactivated aryl halides[4].

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 4-ethynyl-2-methylpyrimidine (1.1 equiv), followed by degassed Acetonitrile (0.2 M).

  • Copper-Free Conditions: Heat to 80 °C.

    • Causality: By omitting CuI, the transmetalation step is bypassed. Instead, the alkyne directly coordinates to the Pd center and undergoes deprotonation by Cs₂CO₃. This completely shuts down the Glaser pathway.

  • Self-Validation & Monitoring: Monitor via LC-MS.

    • Validation Checkpoint: The disappearance of the aryl halide mass peak and the appearance of the [M+H]+ peak for the product confirms catalytic turnover. Crucially, the mass spectrum will show a complete absence of the alkyne dimer mass peak ( [2M−2+H]+ ), validating the efficacy of the copper-free system.

References

  • Title: trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)
  • Source: benchchem.
  • Source: rsc.
  • Source: nih.
  • Source: nih.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynyl-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Ethynyl-2-methylpyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.